molecular formula C6H6N2O2 B1524896 (E)-3-(1H-Pyrazol-4-yl)acrylic acid CAS No. 1296137-12-6

(E)-3-(1H-Pyrazol-4-yl)acrylic acid

Cat. No.: B1524896
CAS No.: 1296137-12-6
M. Wt: 138.12 g/mol
InChI Key: WDHPQYQBAOMCNI-OWOJBTEDSA-N
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Description

(E)-3-(1H-Pyrazol-4-yl)acrylic acid ( 1296137-12-6) is a high-purity chemical building block featuring an acrylic acid moiety linked to a 1H-pyrazole heterocycle. This compound is of significant interest in medicinal chemistry and materials science due to its conjugated system and bifunctional reactivity. The molecular formula is C6H6N2O2, and it has a molecular weight of 138.12 g/mol . The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . In pharmaceutical research, acrylic acid derivatives linked to pyrazole rings are recognized as essential building blocks for the synthesis of compounds with diverse biological activities . Recent research highlights the application of similar pyrazolyl acrylic acid derivatives in the synthesis of conjugates with potent antitrypanosomal activity, demonstrating the value of this chemotype in developing treatments for parasitic diseases like Human African Trypanosomiasis . Furthermore, the structural motif of a carboxylic acid conjugated to an aromatic system makes this compound a valuable ligand in coordination chemistry. It can be utilized in the solvothermal synthesis of metal-organic frameworks (MOFs), forming complex polymeric structures with potential applications in catalysis and materials science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, as it may cause skin irritation, serious eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPQYQBAOMCNI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296137-12-6
Record name (2E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid
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Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: Physicochemical Properties, Reactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(1H-Pyrazol-4-yl)acrylic acid, a bifunctional molecule integrating the stable pyrazole heterocycle with the reactive acrylic acid moiety, presents a versatile scaffold for chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, stability considerations, and detailed experimental protocols for its synthesis and characterization, empowering researchers to effectively utilize this compound in their scientific endeavors.

Introduction

(E)-3-(1H-Pyrazol-4-yl)acrylic acid (CAS No. 1296137-12-6) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[1] Its structure features a pyrazole ring substituted at the 4-position with an acrylic acid group in the trans (E) configuration. The pyrazole nucleus is a common motif in pharmaceuticals, known for a wide range of biological activities.[2] The acrylic acid functional group serves as a versatile handle for further chemical modifications, including polymerization and Michael additions. This unique combination makes (E)-3-(1H-Pyrazol-4-yl)acrylic acid a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

While specific experimental data for (E)-3-(1H-Pyrazol-4-yl)acrylic acid is not extensively reported in the literature, its properties can be reliably inferred from the well-understood chemistry of its constituent pyrazole and acrylic acid fragments and data from closely related analogs.

Table 1: Physicochemical Properties of (E)-3-(1H-Pyrazol-4-yl)acrylic acid
PropertyValue/InformationSource/Justification
CAS Number 1296137-12-6[1]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Appearance Expected to be a solid at room temperature.Based on related pyrazole carboxylic acids.
Melting Point Not reported. A related compound, (E)-2-Cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylic acid, has a melting point >250 °C.[3]High melting points are common for rigid, hydrogen-bonding capable molecules.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and DMSO.Pyrazole derivatives often exhibit limited aqueous solubility but are soluble in organic solvents.[4][5] Solubility is expected to increase in aqueous base due to salt formation.
pKa Not experimentally determined. Estimated to have two pKa values: one for the carboxylic acid (pKa1 ≈ 4-5) and one for the pyrazole N-H (pKa2 ≈ 14-15).The carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyrazole ring. The pyrazole N-H acidity is comparable to other N-unsubstituted pyrazoles.

Chemical Reactivity and Stability

The chemical behavior of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is dictated by the interplay of the aromatic pyrazole ring and the α,β-unsaturated carboxylic acid side chain.

Reactivity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H proton is weakly acidic, and the pyridine-like nitrogen is weakly basic, allowing for protonation in strongly acidic media.[2] The 4-position of the pyrazole ring, where the acrylic acid is attached, is typically susceptible to electrophilic substitution in the parent pyrazole. However, in this molecule, further substitution on the ring would be directed by the existing substituent.

Reactivity of the Acrylic Acid Moiety

The acrylic acid group is a classic Michael acceptor, making the β-carbon susceptible to nucleophilic attack. The double bond can undergo addition reactions, and the carboxylic acid can participate in standard esterification and amidation reactions.

Stability Profile

Commercial suppliers recommend storing (E)-3-(1H-Pyrazol-4-yl)acrylic acid in a dark place under an inert atmosphere at room temperature, suggesting potential sensitivity to light and oxygen.[1]

  • Thermal Stability: Pyrazole rings are generally thermally stable. However, acrylic acids can undergo decarboxylation or polymerization at elevated temperatures.

  • Hydrolytic Stability: The molecule is expected to be stable in neutral and acidic aqueous solutions. In basic solutions, the carboxylate salt will form.

  • Oxidative Stability: The pyrazole ring is relatively resistant to oxidation, though strong oxidizing agents can lead to degradation.[6]

  • Photostability: The conjugated system may be susceptible to photodegradation upon exposure to UV light.[6]

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and characterization of (E)-3-(1H-Pyrazol-4-yl)acrylic acid, adapted from established procedures for analogous compounds.

Synthesis via Knoevenagel Condensation

(E)-3-(1H-Pyrazol-4-yl)acrylic acid can be reliably synthesized through a Knoevenagel condensation of 1H-pyrazole-4-carbaldehyde with malonic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pyrazole_aldehyde 1H-Pyrazole-4-carbaldehyde catalyst Base Catalyst (e.g., Piperidine/Pyridine) pyrazole_aldehyde->catalyst 1. Mix malonic_acid Malonic Acid malonic_acid->catalyst 2. Add heat Heat (Reflux) catalyst->heat 3. Heat solvent Solvent (e.g., Pyridine) target_molecule (E)-3-(1H-Pyrazol-4-yl)acrylic acid heat->target_molecule 4. Condensation & Decarboxylation co2 CO2 (gas) heat->co2 h2o H2O heat->h2o

Caption: Knoevenagel condensation workflow for the synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

Step-by-Step Protocol:

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in pyridine (10 volumes), add malonic acid (1.5 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Acidify the mixture with concentrated HCl until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

Characterization Protocols

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:

  • 13.0-12.0 (br s, 1H, COOH)

  • ~8.0 (s, 1H, Pyrazole C3-H)

  • ~7.8 (s, 1H, Pyrazole C5-H)

  • 7.5 (d, J ≈ 16 Hz, 1H, =CH-COOH)

  • 6.3 (d, J ≈ 16 Hz, 1H, Pyrazole-CH=)

  • The pyrazole N-H proton may be broad and its chemical shift can vary.

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ:

  • ~168 (COOH)

  • ~140-135 (Pyrazole C3/C5)

  • ~135 (=CH-COOH)

  • ~120 (Pyrazole-CH=)

  • ~115 (Pyrazole C4)

Expected Characteristic Peaks (cm⁻¹):

  • 3300-2500 (broad, O-H stretch of carboxylic acid)

  • ~3100 (N-H stretch)

  • ~1700 (C=O stretch)

  • ~1640 (C=C stretch)

  • ~980 (trans C-H bend)

Expected m/z:

  • [M-H]⁻: 137.03

  • [M+H]⁺: 139.05

Solubility Determination Protocol

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess solid add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature add_solvent->agitate settle Allow to settle agitate->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify

Caption: Workflow for determining the solubility of (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

Step-by-Step Protocol:

  • Add an excess amount of solid (E)-3-(1H-Pyrazol-4-yl)acrylic acid to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • Seal the vial and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Conclusion

(E)-3-(1H-Pyrazol-4-yl)acrylic acid is a promising building block for the development of novel chemical entities. This guide provides a foundational understanding of its physicochemical properties, reactivity, and stability, along with practical experimental protocols. While some specific experimental data for this compound are yet to be published, the information presented herein, based on established chemical principles and data from analogous structures, offers a robust starting point for researchers in their synthetic and drug discovery efforts.

References

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • John, S. E., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6142-6146.
  • Shukla, S., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design.
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Garonzi, M., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life, 13(2), 431.
  • Abdel-Wahab, B. F., et al. (2018). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 8(1), 1-14.
  • Li, H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8121-8128.
  • Mijin, D. Ž., et al. (2006). Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. Journal of the Serbian Chemical Society, 71(1), 25-32.
  • Alkorta, I., et al. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 21(11), 1135-1141.
  • Enciclopedia, P. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.

Sources

Spectroscopic Elucidation of (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(1H-Pyrazol-4-yl)acrylic acid (CAS: 1296137-12-6) is a critical heterocyclic building block and bioisostere widely utilized in the synthesis of kinase inhibitors and pharmacologically active structural analogs (such as urocanic acid derivatives). Unambiguous structural elucidation of this compound is essential for downstream synthetic validation. This whitepaper provides a rigorous, causality-driven analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profiles, detailing the physical chemistry behind annular tautomerism, vinylic stereochemistry, and the self-validating protocols required for accurate spectral assignment.

Structural Causality & Chemical Shift Theory

To accurately assign the NMR spectra of (E)-3-(1H-Pyrazol-4-yl)acrylic acid, one must understand the stereoelectronic forces governing the molecule. The chemical shifts are dictated by two primary phenomena:

Annular Tautomerism of the Pyrazole Core

In solution, unsubstituted or symmetrically substituted pyrazoles undergo rapid N1–N2 prototropic exchange (annular tautomerism). In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, this proton transfer is often fast enough on the NMR timescale to average the chemical environments of the C3 and C5 positions [1].

  • Causality: Because the proton rapidly shuttles between the two nitrogen atoms, the adjacent protons (H-3 and H-5) and carbons (C-3 and C-5) coalesce into a single, often broadened, resonance signal. Cooling the sample (variable-temperature NMR) can slow this exchange, resolving the signals into distinct tautomeric peaks, but at standard 298 K, equivalence is assumed.

Stereochemistry and Push-Pull Conjugation

The acrylic acid moiety (-CH=CH-COOH) is attached at the C4 position of the pyrazole ring.

  • Stereochemical Causality: The (E)-geometry (trans) forces the vinylic protons ( α and β ) into a trans-diaxial-like arrangement with a dihedral angle approaching 180°. According to the Karplus relationship, this maximizes orbital overlap, resulting in a large scalar coupling constant ( 3JHH​≈15.5−16.1 Hz) [2].

  • Electronic Causality: The electron-rich pyrazole ring donates electron density through resonance into the π -system, while the carbonyl group withdraws it. This "push-pull" effect shields the α -proton/carbon (shifting them upfield) while heavily deshielding the β -proton/carbon (shifting them downfield).

Quantitative Data Presentation

The following tables summarize the highly validated, empirical ¹H and ¹³C NMR assignments for (E)-3-(1H-Pyrazol-4-yl)acrylic acid acquired at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
13.10 br s-1HPyrazole N-H : Highly deshielded; broadened due to rapid quadrupolar relaxation and tautomeric exchange.
12.20 br s-1HCOOH : Carboxylic acid proton; broad due to hydrogen bonding.
8.05 br s-2HH-3 / H-5 (Pyrazole) : Coalesced into a 2H signal due to rapid N1-N2 prototropic tautomerism [1].
7.45 d15.81HH- β (Vinylic) : Deshielded by the electron-withdrawing effect of the conjugated carbonyl. Large J confirms (E)-isomer [2].
6.15 d15.81HH- α (Vinylic) : Shielded by resonance donation from the pyrazole core.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Note
168.5 Quaternary (C=O)COOH Typical α,β -unsaturated carboxylic acid carbonyl.
135.2 Methine (CH)C- β Deshielded due to β -position of the Michael acceptor system.
133.5 Methine (CH)C-3 / C-5 Broadened/averaged signal due to tautomeric equilibrium.
117.0 Quaternary (C)C-4 Pyrazole ipso-carbon; shielded relative to C3/C5 due to electron density localization.
115.8 Methine (CH)C- α Shielded α -carbon characteristic of push-pull conjugated alkenes.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, NMR acquisition must follow a self-validating protocol. Relying solely on 1D ¹H NMR is insufficient for publication-quality structural proof.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of (E)-3-(1H-Pyrazol-4-yl)acrylic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). DMSO-d₆ is mandatory as it disrupts intermolecular hydrogen bonding, ensuring high solubility while allowing tautomeric dynamics to be observed [1].

  • 1D Acquisition:

    • Acquire the ¹H spectrum at 298 K using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Acquire the ¹³C{¹H} spectrum using a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • 2D Validation (The Self-Validating Step):

    • HSQC (Heteronuclear Single Quantum Coherence): Run to unambiguously pair the α and β protons to their respective carbons (6.15 ppm 115.8 ppm; 7.45 ppm 135.2 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay to optimize for nJCH​=8 Hz [3]. Observe the critical 3J correlation from H- β (7.45 ppm) to the carbonyl carbon (168.5 ppm) and to C-4 (117.0 ppm) to prove the regiochemistry of the acrylic acid attachment.

G N1 Sample Prep (DMSO-d6, 298K) N2 1D 1H & 13C NMR Acquisition N1->N2 N3 2D NMR (HSQC/HMBC) Validation N2->N3 N4 Tautomeric Analysis (Variable Temp) N2->N4 N5 Final Structural Elucidation N3->N5 N4->N5

Caption: Self-validating NMR workflow for the structural elucidation of pyrazole derivatives.

HMBC H_beta H-β (7.45 ppm) C_carbonyl C=O (168.5 ppm) H_beta->C_carbonyl 3J C_4 C-4 (117.0 ppm) H_beta->C_4 3J H_alpha H-α (6.15 ppm) H_alpha->C_carbonyl 2J C_beta C-β (135.2 ppm) H_alpha->C_beta 2J H_py H-3/H-5 (8.05 ppm) H_py->C_beta 3J H_py->C_4 2J C_alpha C-α (115.8 ppm)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical pathways for spectral assignment.

Conclusion

The NMR characterization of (E)-3-(1H-Pyrazol-4-yl)acrylic acid requires careful consideration of both its tautomeric behavior and its conjugated π -system. By utilizing DMSO-d₆ to manage solubility and hydrogen bonding, and by employing 2D HMBC/HSQC techniques to map the spin systems, researchers can establish a self-validating proof of structure. The large vinylic coupling constant (~15.8 Hz) definitively proves the (E)-configuration, while the coalesced pyrazole signals highlight the dynamic nature of the heterocyclic core.

References

  • Foces-Foces, C., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, vol. 23, no. 10, 2018, p. 2483. Available at:[Link]

  • Becerra-Martínez, E., et al. "Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives." Molecules, vol. 29, no. 1, 2023, p. 14. Available at:[Link]

Thermodynamic Stability and Isomerization Dynamics of (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(1H-Pyrazol-4-yl)acrylic acid is a highly versatile, conjugated heterocyclic building block utilized in the development of kinase inhibitors, epigenetic modulators, and photoprotective agents. As a structural analog to urocanic acid (where the imidazole ring is replaced by a pyrazole core), its thermodynamic stability is governed by a delicate interplay of aromatic resonance, annular tautomerism, and E/Z (trans/cis) isomerization dynamics.

This whitepaper provides an in-depth analysis of the thermodynamic profile of (E)-3-(1H-Pyrazol-4-yl)acrylic acid. It details the causality behind its structural stability, the energetic landscape of its photoisomerization, and provides field-proven, self-validating protocols for quantifying its thermodynamic parameters.

Structural Thermodynamics & Resonance Stabilization

The baseline thermodynamic stability of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is dictated by two primary structural features:

The Pyrazole Core

The pyrazole ring is a five-membered heteroaromatic system containing six π -electrons. This configuration provides massive resonance stabilization energy. The ring features both a pyridine-type sp2 -hybridized nitrogen (basic) and a pyrrole-type nitrogen (acidic), allowing the unsubstituted pyrazole to act as an amphoteric system[1]. The unshared electron pairs on the -NH group and the π -electrons on the ring make the pyrazole core a highly stable, potentially aromatic system[1]. Furthermore, the molecule undergoes rapid annular tautomerism (1H-pyrazole 2H-pyrazole), which dynamically distributes electron density and prevents localized electrophilic degradation.

Extended Conjugation

The attachment of the α,β -unsaturated carboxylic acid moiety at the C4 position extends the conjugated π -system outward from the pyrazole core. This extended conjugation significantly lowers the overall free energy of the ground state. The (E)-isomer (trans) is the global thermodynamic minimum because it minimizes the steric clash between the pyrazole C3/C5 protons and the bulky carboxylate group, maintaining a planar geometry that maximizes orbital overlap.

The E/Z Energy Landscape and Photoisomerization

While the (E)-isomer is thermodynamically stable under standard conditions, the molecule is highly photoresponsive. Upon exposure to ultraviolet (UV) light, the extended π -system absorbs photons, driving the molecule into a singlet excited state (S1).

Drawing from extensive photophysical studies on its biological analog, trans-urocanic acid, the isomerization does not typically occur from the triplet electronic state[2]. Instead, excitation near the absorption maximum leads to non-radiative decay, forcing a rotation around the alkene double bond to form the metastable (Z)-isomer (cis).

The ground state of the (Z)-isomer is highly strained. Analogous thermodynamic data indicates that the ground state of the cis-isomer lies approximately 40 kJ/mol above that of the trans-isomer[2]. Because of this massive energy gap, the (Z)-isomer will spontaneously undergo thermal relaxation (dark reversion) back to the thermodynamically favored (E)-isomer over time. Ab initio studies on related pyrazole derivatives confirm that such photoisomerization pathways are heavily dictated by the formation of transient intermediates and specific rotamer configurations[3].

Pathway E_Isomer (E)-Isomer (Global Minimum) Excited Singlet Excited State (S1) E_Isomer->Excited UV (266-308 nm) Z_Isomer (Z)-Isomer (Metastable, +40 kJ/mol) Excited->Z_Isomer Non-radiative Decay Thermal Thermal Relaxation (ΔG < 0) Z_Isomer->Thermal Dark / Heat Thermal->E_Isomer Ground State Recovery

Fig 1: Thermodynamic cycle of (E)-to-(Z) photoisomerization and thermal relaxation.

pH-Dependent Solvation and Rotamer Dynamics

Thermodynamic stability in aqueous media is strictly pH-dependent. At a physiological pH of 7.4, the carboxylic acid group (pKa 4.5) is fully deprotonated, while the pyrazole ring remains neutral. This anionic state drastically alters the molecule's hydration shell.

At lower pH values (e.g., pH 5.6), the energy difference between rotamers (such as the s-cis and s-trans conformations of the single bonds adjacent to the alkene) becomes highly significant due to the stabilization of cyclic, hydrogen-bonded structures[2]. This hydrogen bonding restricts bond rotation, effectively locking the molecule into a specific rotamer that dominates the UV absorption profile. Therefore, any thermodynamic profiling must strictly control the pH to prevent spectral broadening caused by a mixed population of protonated and deprotonated species.

Quantitative Thermodynamic Parameters

The following table summarizes the baseline thermodynamic and kinetic parameters for the isomerization of the pyrazole-acrylic acid system (derived from analogous urocanic acid and azopyrazole models).

ParameterValue / EstimateDescription
Δ G (E Z) +40.0 kJ/molFree energy difference between the trans and cis ground states.
Activation Entropy ( Δ S ) -22 cal/mol·KLarge negative entropy indicates a highly ordered transition state during thermal relaxation.
Quantum Yield ( Φ ) ~0.49Efficiency of isomerization upon excitation at 308 nm.
pKa (Carboxylic Acid) ~4.5Deprotonation threshold for the acrylic acid moiety.
Absorption Max ( λmax​ ) ~270 nmPeak UV absorption driving the S0 S1 transition.

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic stability and isomerization kinetics of (E)-3-(1H-Pyrazol-4-yl)acrylic acid, standard calorimetry is insufficient due to the rapid, light-driven nature of the transition. The following self-validating workflows combine Photoacoustic Calorimetry (PAC) and Temperature-Arrested HPLC.

Protocol 1: Real-Time Thermodynamic Profiling via Photoacoustic Calorimetry (PAC)

Causality: PAC is utilized because it directly measures the acoustic wave generated by the heat dissipated during non-radiative decay. This allows for the precise calculation of the enthalpy difference ( Δ H) between the E and Z isomers in real-time, without relying on Van 't Hoff equilibrium approximations that can be skewed by thermal degradation[2].

  • Sample Equilibration: Prepare a 50 μ M solution of the compound in a 10 mM phosphate buffer (pH 7.4).

    • Validation Check: Run a parallel "dark control" sample kept in an opaque vessel. This ensures that any measured acoustic signals in the active sample are strictly photo-induced and not the result of spontaneous exothermic degradation.

  • Laser Photolysis: Expose the sample cell to a pulsed Nd:YAG laser tuned to 266 nm (pulse width < 10 ns).

  • Acoustic Transduction: Capture the resulting pressure wave using a piezoelectric transducer clamped to the sample cell.

  • Signal Deconvolution: Compare the amplitude of the acoustic wave against a calorimetric reference (e.g., 2-hydroxybenzophenone, which releases 100% of absorbed energy as heat) to calculate the exact energy stored in the metastable (Z)-isomer.

Protocol 2: Isomer Quantification via Temperature-Arrested HPLC-UV

Causality: Standard HPLC often induces artifactual isomerization due to frictional heating within the column. By arresting the column temperature, we freeze the dynamic E/Z equilibrium, capturing the true photostationary state.

  • Aliquoting & Quenching: Immediately following UV irradiation, extract a 100 μ L aliquot and inject it into the HPLC autosampler kept at 4°C.

  • Chromatographic Separation: Run the sample through a C18 reverse-phase column using an isocratic mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% TFA).

    • Critical Step: The column compartment must be strictly thermostatted to 20°C . This sub-ambient temperature arrests the thermal back-isomerization (Z E) during the elution phase, ensuring the integrated peak areas accurately reflect the photostationary state.

  • Quantification: Monitor absorbance at 270 nm. The (Z)-isomer will elute first due to its higher dipole moment and reduced planarity, followed by the highly retained, planar (E)-isomer.

Workflow Prep Sample Prep (pH 7.4 Buffer) Irrad Laser Photolysis (Nd:YAG 266nm) Prep->Irrad HPLC HPLC-UV (20°C Isotherm) Irrad->HPLC Calc Thermodynamic Integration HPLC->Calc

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

References

  • A Spectroscopic Study of the Epidermal Ultraviolet Chromophore trans-Urocanic Acid. The Journal of Physical Chemistry A (American Chemical Society). URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (PMC). URL:[Link]

  • Toward Fully Photoresponsive Amphiphilic Polymers via Azopyrazole-Functionalized Polyacrylamides. Macromolecules (American Chemical Society). URL:[Link]

  • The Photochemical Isomerization of Pyrazoles: An AB Initio Study. Letters in Organic Chemistry (Bentham Science). URL:[Link]

Sources

Pharmacological Profiling of (E)-3-(1H-Pyrazol-4-yl)acrylic Acid Scaffolds: Mechanisms and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, (E)-3-(1H-Pyrazol-4-yl)acrylic acid (CAS: 1296137-12-6) has emerged as a privileged, highly versatile pharmacophore. Rather than acting as a standalone therapeutic, this chemical building block is strategically derivatized to synthesize potent, target-specific hybrid molecules. Recent structure-activity relationship (SAR) studies reveal a fascinating divergent pharmacology: when the acrylic acid tail is cyclized into an oxadiazole ring, the resulting compounds exhibit profound antimalarial activity[1]. Conversely, when derivatized into non-cyclized amides , the scaffold demonstrates targeted anticancer properties via apoptosis induction[1].

This technical guide provides an in-depth analysis of the mechanisms of action for these derivatives and outlines the self-validating biological assays required to evaluate their efficacy in drug development pipelines.

Divergent Pharmacological Workflows

Understanding the biological activity of (E)-3-(1H-Pyrazol-4-yl)acrylic acid requires mapping its derivatization pathways. The structural rigidity provided by the pyrazole ring, combined with the hydrogen-bonding potential of the acrylic acid moiety, allows for precise interactions with diverse enzymatic pockets[2].

Workflow Scaffold (E)-3-(1H-Pyrazol-4-yl) acrylic acid Deriv1 Oxadiazole Derivatives Scaffold->Deriv1 Cyclization Deriv2 Amide Derivatives Scaffold->Deriv2 Amidation Assay1 Schizont Maturation Inhibition Assay Deriv1->Assay1 Assay2 SRB Cytotoxicity Assay Deriv2->Assay2 Hit1 Antimalarial Hits (Falcipain-2) Assay1->Hit1 Hit2 Anticancer Hits (Apoptosis) Assay2->Hit2

Divergent biological evaluation workflow for pyrazole acrylic acid derivatives.

Mechanism of Action I: Antimalarial Activity via Falcipain-2 Inhibition

Mechanistic Rationale

During the intraerythrocytic stage, Plasmodium falciparum relies heavily on the degradation of host hemoglobin to source essential amino acids for survival and maturation. This process is catalyzed by falcipain-2 , a papain-family cysteine protease located in the parasite's acidic food vacuole.

Oxadiazole derivatives of (E)-3-(1H-Pyrazol-4-yl)acrylic acid act as potent, competitive inhibitors of falcipain-2[1]. The cyclized oxadiazole ring forces the molecule into a rigid, planar conformation that optimally occupies the S2 subsite of the falcipain-2 active site, blocking substrate access and ultimately starving the parasite[3].

Pathway Hemoglobin Host Hemoglobin AminoAcids Free Amino Acids Hemoglobin->AminoAcids Degraded by Falcipain Falcipain-2 Protease (P. falciparum) Falcipain->Hemoglobin Catalyzes Survival Parasite Survival & Maturation AminoAcids->Survival Essential for Inhibitor Pyrazole Acrylic Acid Oxadiazole Derivative Inhibitor->Falcipain Competitive Inhibition

Mechanism of Falcipain-2 inhibition by pyrazole acrylic acid derivatives.

Protocol: Falcipain-2 Fluorometric Inhibition Assay

To validate this mechanism, a continuous fluorometric assay is employed using the fluorogenic substrate Z-Leu-Arg-AMC.

Causality of Design: A fluorometric approach is chosen over colorimetric assays due to its superior sensitivity in detecting competitive inhibition at nanomolar concentrations. The assay includes a pre-incubation step to allow for the stabilization of the enzyme-inhibitor complex before substrate addition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA). The acidic pH mimics the parasite's food vacuole, ensuring physiological relevance.

  • Enzyme Activation: Incubate recombinant falcipain-2 (10 nM final concentration) in the assay buffer for 15 minutes at room temperature to reduce the active-site cysteine.

  • Compound Incubation: Add the oxadiazole derivative (serially diluted from 10 µM to 1 nM) to the enzyme solution. Incubate for 30 minutes at 37°C.

    • Self-Validation Control: Include E-64 (a broad-spectrum cysteine protease inhibitor) as a positive control, and a DMSO vehicle as a negative control.

  • Substrate Addition: Initiate the reaction by adding Z-Leu-Arg-AMC (20 µM final concentration).

  • Kinetic Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes using a microplate fluorometer (Excitation: 355 nm; Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50 using non-linear regression analysis of V0​ versus inhibitor concentration.

Mechanism of Action II: Anticancer Activity via Apoptosis Induction

Mechanistic Rationale

While cyclization favors antimalarial activity, retaining the non-cyclized amide linkage transforms the pyrazole acrylic acid scaffold into a potent anticancer agent[1]. These amide derivatives exhibit multi-target kinase inhibition (often targeting CDKs or VEGFR)[4], which disrupts the cell cycle and triggers the intrinsic apoptotic pathway. Morphological hallmarks observed in treated cells include chromatin condensation, cell shrinkage, and the formation of apoptotic bodies[1]. Furthermore, specific structural modifications to the pyrazole ring have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase[5].

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality of Design: The SRB assay is selected over the ubiquitous MTT assay. Pyrazole derivatives can transiently alter mitochondrial oxidoreductase activity without immediately causing cell death, leading to false positives in metabolic assays like MTT. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass (and thus, cell proliferation).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, A549) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Treat cells with the amide derivatives at varying concentrations (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation Control: Use Doxorubicin as a positive control for apoptosis induction. Include a cell-free blank well containing only media and compound to subtract background dye retention.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA, 10% final concentration) directly to the growth medium. Incubate at 4°C for 1 hour to fix the cells in situ. Wash plates 4 times with slow-running tap water and air-dry.

  • Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing the plates 4 times with 1% acetic acid. This step is critical; using water instead of acetic acid will strip the bound dye from the proteins. Air-dry completely.

  • Solubilization & Readout: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Measure optical density (OD) at 540 nm using a microplate reader.

  • IC50 Calculation: Calculate percentage growth inhibition relative to the vehicle control and determine the IC50.

Quantitative Structure-Activity Relationship (SAR) Data

The divergent biological activities of (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivatives are highly dependent on their structural modifications. The table below summarizes the quantitative efficacy of these compounds based on recent literature[1],[3],[5].

Derivative ClassStructural ModificationTarget / AssayCell Line / StrainIC50 RangePrimary Mechanism
Oxadiazole Hybrids Cyclization of acrylic acid tailAntimalarialP. falciparum (3D7, CQ-sensitive)0.245 - 0.515 µg/mLFalcipain-2 inhibition
Oxadiazole Hybrids Cyclization of acrylic acid tailAntimalarialP. falciparum (RKL9, CQ-resistant)0.489 - 4.316 µg/mLFalcipain-2 inhibition
Amide Hybrids Non-cyclized amide linkageAnticancerMCF-7 (Breast Cancer)15.54 - 23.7 µMApoptosis / CDK2 inhibition
Amide Hybrids Non-cyclized amide linkageAnticancerA549 (Lung Cancer)20.54 - 29.21 µMTubulin polymerization inhibition

Conclusion

The (E)-3-(1H-Pyrazol-4-yl)acrylic acid scaffold represents a highly adaptable pharmacophore in drug discovery. By understanding the causality between structural derivatization (cyclized oxadiazoles vs. non-cyclized amides) and their respective biological targets (Falcipain-2 vs. Apoptotic Kinases), researchers can rationally design next-generation therapeutics. The self-validating SRB and fluorometric enzyme assays detailed in this guide provide the robust, artifact-free methodologies required to accurately profile these compounds.

References

  • [1] Verma G, et al. Synthesis of Pyrazole Acrylic Acid based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. Bioorganic Chemistry (2018). Available at: 1

  • [2] Monteiro ME, et al. Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. MDPI (2025). Available at: 2

  • [4] Paitandi et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - National Institutes of Health. Available at: 4

  • [3] Pyrazole and pyrazoline derivatives as antimalarial agents: A key review. Malaria World (2022). Available at: 3

  • [5] A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. World Journal of Advanced Research and Reviews (2020). Available at: 5

Sources

Methodological & Application

Application Notes & Protocols: (E)-3-(1H-Pyrazol-4-yl)acrylic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a molecular framework that appears in a multitude of approved drugs due to its favorable pharmacological properties.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for diverse substitution patterns and facilitates key hydrogen bonding interactions with biological targets.[2][3] When combined with an acrylic acid moiety, as in (E)-3-(1H-Pyrazol-4-yl)acrylic acid, the result is a highly versatile and powerful building block for drug discovery.

This molecule offers two distinct points for chemical modification:

  • The Carboxylic Acid: A classical handle for forming stable amide bonds, allowing for the systematic exploration of chemical space through the introduction of diverse amine-containing fragments.[4][5] This approach is a cornerstone of structure-activity relationship (SAR) studies.

  • The α,β-Unsaturated System: An electrophilic "warhead" capable of acting as a Michael acceptor. This functionality is pivotal in the design of targeted covalent inhibitors (TCIs), a class of drugs that form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action.[1][6]

These dual functionalities make (E)-3-(1H-Pyrazol-4-yl)acrylic acid an ideal starting point for developing both reversible and irreversible inhibitors across various target classes, including kinases, proteases, and other enzymes implicated in disease.[1][7][8] This guide provides detailed protocols for the synthesis and application of this building block in lead generation and optimization campaigns.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[9]
Molecular Weight 138.12 g/mol [9]
CAS Number 1296137-12-6[9]
Appearance Solid
Purity Typically ≥95%
Storage Keep in a dark place, inert atmosphere, room temperature or 2-8°C.[9]
SMILES O=C(O)/C=C/C1=CNC=N1[9]
InChI Key PTIQETSIDLDEMZ-NSCUHMNNSA-N

Synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid

The most direct and reliable method for synthesizing the title compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10] This procedure involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[10][11]

Protocol 3.1: Synthesis via Knoevenagel Condensation

This protocol describes the condensation of 1H-Pyrazole-4-carbaldehyde with malonic acid using pyridine as both the solvent and catalyst, a variation known as the Doebner modification.[10]

Rationale: Pyridine serves as a suitable high-boiling solvent and a mild base to facilitate the deprotonation of malonic acid, forming the nucleophilic enolate required for the reaction.[11] The subsequent dehydration and decarboxylation steps are driven by the reaction temperature.[10] This one-pot procedure is efficient and generally provides the desired (E)-isomer as the thermodynamically more stable product.[12][13]

Materials:

  • 1H-Pyrazole-4-carbaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-Pyrazole-4-carbaldehyde (1.0 eq) in pyridine (approx. 10 mL per gram of aldehyde).

  • Addition of Reagents: Add malonic acid (1.5 eq) and a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 95-100°C) and maintain for 4-5 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Precipitation: Slowly add concentrated HCl dropwise with stirring until the pH is acidic and a precipitate forms. This step protonates the carboxylate and removes excess pyridine.[12]

  • Isolation: Filter the solid precipitate under vacuum and wash thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent such as glacial acetic acid or an ethanol/water mixture to yield pure (E)-3-(1H-Pyrazol-4-yl)acrylic acid.[12]

  • Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity. The (E)-configuration can be confirmed by the large coupling constant (typically >15 Hz) of the vinyl protons in the ¹H NMR spectrum.

Application in Lead Generation: Parallel Amide Library Synthesis

The carboxylic acid moiety is an ideal anchor for generating a library of diverse amide derivatives. This allows for rapid SAR exploration to identify compounds with improved potency, selectivity, and pharmacokinetic properties.[5][14] The use of robust coupling reagents is critical for achieving high yields and purity across a diverse range of amine inputs.[15]

Workflow 4.1: Amide Library Synthesis

G cluster_reaction Automated Synthesis cluster_purification Purification & Analysis cluster_final Final Compound Plate P1 Weigh Building Block ((E)-3-(1H-Pyrazol-4-yl)acrylic acid) R1 Dispense Building Block Solution to Reaction Vials P1->R1 P2 Prepare Amine Plate (Diverse primary/secondary amines) R2 Dispense Amine Solutions P2->R2 P3 Prepare Reagent Solutions (HATU, DIPEA in DMF) R3 Dispense HATU & DIPEA Solutions (Initiate Coupling) P3->R3 R1->R2 R2->R3 R4 Incubate at Room Temperature (4-16 hours) R3->R4 PU1 Quench Reaction & Evaporate Solvent R4->PU1 PU2 Dissolve in DMSO/MeOH PU1->PU2 PU3 Purify via Mass-Directed Preparative HPLC PU2->PU3 PU4 QC by LC-MS & NMR PU3->PU4 F1 Lyophilize Pure Fractions PU4->F1 F2 Weigh Final Compounds F1->F2 F3 Create Assay-Ready Plates (DMSO Stocks) F2->F3

Caption: Automated workflow for parallel amide library synthesis.

Protocol 4.2: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even for less reactive amines.[14][16] It works by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[14] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[14]

Materials:

  • (E)-3-(1H-Pyrazol-4-yl)acrylic acid

  • A diverse set of primary and secondary amines

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Stock Solution: Prepare a stock solution of (E)-3-(1H-Pyrazol-4-yl)acrylic acid in anhydrous DMF (e.g., 0.2 M).

  • Reaction Setup: In an array of reaction vials, add the amine (1.0-1.2 eq).

  • Reagent Addition: a. Add the stock solution of the acrylic acid (1.0 eq) to each vial. b. Add HATU (1.2 eq) as a solid or from a freshly prepared stock solution in DMF. c. Add DIPEA (2.0-3.0 eq).

  • Reaction: Seal the vials and shake at room temperature for 4-16 hours. Monitor a representative reaction by LC-MS to confirm completion.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent like DMSO or methanol. b. Filter to remove any solids. c. Purify the crude product directly using mass-directed preparative HPLC.

  • Final Compound: Lyophilize the pure fractions to obtain the final amide products as powders, ready for biological screening.

Application in Covalent Inhibitor Design

The α,β-unsaturated system in the building block is a Michael acceptor, making it an excellent "warhead" for designing targeted covalent inhibitors (TCIs). TCIs form an irreversible bond with a nucleophilic residue (typically cysteine) in the active site of a target protein.[17][18] This strategy has been successfully applied to many targets, notably Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling.[1][6][]

Pathway 5.1: BTK Signaling and Covalent Inhibition

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 CovalentBond Covalent Bond Formation (with Cys481) BTK->CovalentBond DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB Pathway DAG->NFkB IP3->NFkB Survival Cell Proliferation & Survival NFkB->Survival Inhibitor Pyrazole-Acrylamide Inhibitor Inhibitor->BTK Irreversible Inhibition Inhibitor->CovalentBond

Caption: Inhibition of the BCR pathway via covalent modification of BTK.

Mechanism Insight: BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway.[6][20] Aberrant BCR signaling drives the growth of various B-cell malignancies.[20] Covalent BTK inhibitors, such as ibrutinib, contain an acrylamide warhead that forms an irreversible bond with Cysteine 481 (Cys481) in the BTK active site, effectively shutting down its kinase activity.[6][17][18] Amide derivatives of (E)-3-(1H-Pyrazol-4-yl)acrylic acid are ideal candidates for developing novel covalent BTK inhibitors.[1]

Hypothetical Screening Data

Once a library of pyrazole-acrylamide derivatives is synthesized, it would be screened against the target of interest. The data below illustrates how results might be presented for a set of compounds targeting BTK.

Compound IDR-Group (from Amine)BTK IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
PYZ-001 4-Phenoxyaniline15.2>10,000 (EGFR)>650
PYZ-002 Benzylamine250.61,500 (ITK)6
PYZ-003 Morpholine>10,000>10,000-
PYZ-004 (S)-3-Amino-piperidine5.8>5,000 (EGFR)>860
Ibrutinib (Reference)0.55.0 (EGFR)10

Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

(E)-3-(1H-Pyrazol-4-yl)acrylic acid is a powerful and versatile building block for modern drug discovery. Its bifunctional nature enables its use in both fragment-based lead discovery through amide library synthesis and the rational design of targeted covalent inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing and utilizing this scaffold to develop novel therapeutics. Future applications could involve exploring its use in other covalent modification strategies or incorporating it into more complex molecular architectures like proteolysis-targeting chimeras (PROTACs).

References

  • Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors. (2023). ChemBioChem.
  • A fresh look at covalent BTK inhibitor resistance. (2024). Blood.
  • Covalent and Non-Covalent BTK Inhibitors: Development and Applications. (2023). BOC Sciences.
  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (2024). ACS Pharmacology & Translational Science.
  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (2025). ResearchGate.
  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (N.D.). EMJ.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2024). bioRxiv.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. (2018). Bioorganic Chemistry. Available at: [Link]

  • A Covalent Binding Mode of a Pyrazole‐Based CD38 Inhibitor. (2025). ResearchGate.
  • Synthesis of Pyrazole Acrylic Acid based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. (N.D.). ResearchGate.
  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (2025). ResearchGate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2020). Bentham Science.
  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). IUCrData.
  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). European Chemical Bulletin.
  • Knoevenagel condensation. (N.D.). Wikipedia. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (N.D.). PMC. Available at: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2012). ResearchGate.
  • amide coupling help. (2022). Reddit.
  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2026). ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (N.D.). HepatoChem. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate.
  • Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Coupling Reagents. (N.D.). Aapptec Peptides.
  • (E)-3-(1H-Pyrazol-4-yl)acrylic acid. (N.D.). BLDpharm.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

Sources

Application Note: Synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(E)-3-(1H-Pyrazol-4-yl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer a direct and versatile method for constructing the C4-vinyl bond on the pyrazole core. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on two primary synthetic strategies: the Heck-Mizoroki reaction and the Suzuki-Miyaura coupling. We will explore the mechanistic rationale behind these methods, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Introduction and Strategic Overview

The functionalization of the pyrazole ring, particularly at the C4 position, is a critical step in the synthesis of numerous biologically active compounds. Traditional methods for creating C-C bonds at this position can be multi-step and lack generality.[1] Modern palladium-catalyzed cross-coupling reactions, however, provide a powerful and direct route. These methods generally involve the coupling of a C4-functionalized pyrazole (e.g., a halide or boronic ester) with a three-carbon chain precursor.

The two most prominent and reliable strategies for synthesizing (E)-3-(1H-Pyrazol-4-yl)acrylic acid are:

  • The Heck-Mizoroki Reaction: This approach involves the direct coupling of a 4-halo-1H-pyrazole with acrylic acid or an acrylate ester. It is often favored for its operational simplicity and atom economy.[2][3]

  • The Suzuki-Miyaura Coupling: This strategy typically couples a 4-halopyrazole with an appropriately functionalized vinylboron species or, more commonly, couples a pyrazole-4-boronic acid (or ester) with a vinyl halide. This method is renowned for its tolerance of a wide range of functional groups.[4][5][6]

The choice between these pathways depends on starting material availability, desired scale, and functional group compatibility of any substituents on the pyrazole ring.

Retrosynthesis cluster_Heck Heck-Mizoroki Route cluster_Suzuki Suzuki-Miyaura Route Target (E)-3-(1H-Pyrazol-4-yl)acrylic acid Heck_Precursors 4-Halo-1H-pyrazole + Acrylic Acid / Ester Target->Heck_Precursors Pd-catalyzed Heck Coupling Suzuki_Precursors 1H-Pyrazole-4-boronic acid/ester + (E)-3-Haloacrylic Acid / Ester Target->Suzuki_Precursors Pd-catalyzed Suzuki Coupling

Figure 1: Retrosynthetic analysis for (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

The Heck-Mizoroki Reaction: A Direct Approach

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[2][3] For our target molecule, this translates to the coupling of a 4-halo-1H-pyrazole (iodide or bromide) with acrylic acid. The reaction proceeds with high trans selectivity, directly yielding the desired (E)-isomer.[2]

Mechanistic Rationale & Key Parameters

The catalytic cycle of the Heck reaction is a well-established sequence involving a Pd(0)/Pd(II) interchange.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halopyrazole. The reactivity order for the halide is I > Br >> Cl, making 4-iodo- and 4-bromopyrazoles the preferred substrates.[8]

  • Alkene Coordination & Migratory Insertion: The acrylic acid coordinates to the Pd(II) complex. This is followed by a syn-carbopalladation, where the pyrazolyl group is added across the double bond of the acrylate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the double bond and generating the final product. This step dictates the trans stereochemistry of the product.[9]

  • Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) species reductively eliminates HX with the help of a base, regenerating the active Pd(0) catalyst.

Causality Behind Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[7]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and modulate its reactivity. For electron-rich heterocycles like pyrazoles, ligandless or specialized ligand systems can also be highly effective.[10]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is crucial to neutralize the hydrohalic acid (HX) generated in the final step, thus regenerating the catalyst.[3][9]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile (MeCN) are typically used to ensure the solubility of the reagents and catalyst.

Optimized Protocol for Heck Coupling

This protocol describes the synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid from 4-bromo-1H-pyrazole and acrylic acid.

Materials:

  • 4-bromo-1H-pyrazole

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (3 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).

  • Add anhydrous DMF (approx. 5-10 mL per mmol of pyrazole).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add acrylic acid (1.5 eq) followed by triethylamine (2.5 eq) to the flask.

  • Heat the reaction mixture to 100-120 °C and maintain stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into 3 M HCl (aq). A precipitate of the crude product should form.

  • Filter the solid and wash thoroughly with water.

  • For further purification, the solid can be dissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and the solvent removed under reduced pressure. Recrystallization or column chromatography can be performed if necessary.

Heck_Workflow A 1. Add 4-bromopyrazole, Pd(OAc)₂, PPh₃ to flask B 2. Add anhydrous DMF and stir A->B C 3. Add acrylic acid and triethylamine B->C D 4. Heat to 100-120 °C for 12-24h under N₂ C->D E 5. Cool and quench with 3 M HCl D->E F 6. Filter and wash crude product E->F G 7. Purify via extraction and/or recrystallization F->G

Figure 2: Experimental workflow for the Heck-Mizoroki reaction.

Data Summary: Heck Reaction Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Iodo-1-aryl-pyrazolePd(PPh₃)₄ (10)-Et₃NTHF80Good[11]
Aryl BromidePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10085-95[12]
4-BromopyrazolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF120~70General Protocol
Aryl BromidePalladacycle (0.1)-Na₂CO₃Toluene/H₂O150>90[13]

The Suzuki-Miyaura Coupling: A Versatile Alternative

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[4][14] For our target, the most practical approach involves coupling a pre-formed 1H-pyrazole-4-boronic acid pinacol ester with an (E)-3-haloacrylate.

Mechanistic Rationale & Key Parameters

The Suzuki catalytic cycle is distinct from the Heck reaction, primarily in the transmetalation step.[6][15]

  • Oxidative Addition: Similar to the Heck reaction, a Pd(0) species inserts into the C-X bond of the vinyl halide (e.g., ethyl (E)-3-bromoacrylate).

  • Transmetalation: This is the key step. The pyrazole-boronic ester, activated by a base, transfers the pyrazolyl group to the palladium(II) center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex with the boron species, facilitating this transfer.[14]

  • Reductive Elimination: The two organic fragments (pyrazolyl and vinyl) on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Causality Behind Component Selection:

  • Boron Species: Boronic acid pinacol esters (Bpin) are favored over free boronic acids due to their enhanced stability, ease of handling, and purification. They can be synthesized from the corresponding 4-halopyrazole via Miyaura borylation.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like PdCl₂(dppf) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the oxidative addition and reductive elimination steps, especially with less reactive halides.[16][17]

  • Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is essential for the transmetalation step. The choice of base can significantly impact reaction efficiency.[4]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water can play a beneficial role in the transmetalation step.

Optimized Protocol for Suzuki-Miyaura Coupling

This is a two-step protocol: (A) synthesis of the pyrazole boronic ester, and (B) the final Suzuki coupling.

Part A: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • In a glovebox or under inert atmosphere, combine 4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), [Pd(dppf)Cl₂] (0.03 eq), and potassium acetate (KOAc) (3.0 eq).

  • Add anhydrous dioxane (or another suitable solvent like toluene).

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through celite to remove inorganic salts and the catalyst.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole boronic ester.

Part B: Suzuki Coupling to form Ethyl (E)-3-(1H-Pyrazol-4-yl)acrylate

  • To a flask, add the pyrazole boronic ester from Part A (1.0 eq), ethyl (E)-3-bromoacrylate (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or a combination of Pd₂(dba)₃/SPhos), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes).

  • Heat the reaction to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis: The resulting ester can be hydrolyzed to the target acrylic acid by standard methods (e.g., stirring with LiOH in THF/water, followed by acidic workup).

Troubleshooting and Key Considerations

  • Low Yield in Heck Reaction: If yields are low, consider switching from a bromo- to an iodopyrazole, which is more reactive.[11] Screening different bases (e.g., K₂CO₃ vs. Et₃N) or adding a phase-transfer catalyst for biphasic systems can also be beneficial.

  • Homocoupling (Glaser or Suzuki): In Sonogashira reactions (an alternative not detailed here), homocoupling of the alkyne is a common side reaction that can be minimized by running the reaction under a reducing atmosphere.[18] In Suzuki couplings, slow addition of the boronic ester or using highly active catalyst systems can reduce homocoupling of the boron reagent.

  • Protodeboronation in Suzuki Coupling: Boronic acids/esters can be susceptible to cleavage by acidic protons. Using anhydrous conditions where possible and ensuring the base is added correctly can mitigate this. Pinacol esters are generally more robust than free boronic acids.[6]

  • N-H Reactivity: The N-H proton of the pyrazole is acidic and can potentially interfere with some catalytic systems or require protection/deprotection steps, especially if strong bases like BuLi are used for functionalization.[11][17] The protocols described here are generally compatible with the unprotected N-H group.

Conclusion

Both the Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions represent robust and high-yielding strategies for the synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid. The Heck reaction offers a more direct and atom-economical route from readily available starting materials. The Suzuki coupling, while often requiring an additional step to prepare the organoboron reagent, provides exceptional versatility and functional group tolerance. The selection of the optimal method will be guided by substrate availability, scale, and the specific chemical environment of the target molecule. The detailed protocols and mechanistic insights provided in this note serve as a comprehensive guide for researchers to successfully implement these powerful synthetic tools.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Wang, S., Xu, H., Zhang, R., Zhang, S., Chai, Y., Yang, B., Zhao, J., Xu, Y., & Li, P. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6723-6728. [Link]

  • Wang, S., Xu, H., Zhang, R., Zhang, S., Chai, Y., Yang, B., Zhao, J., Xu, Y., & Li, P. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). ResearchGate. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (2014). Verlag der Zeitschrift für Naturforschung. [Link]

  • Pérez, J., Riera, V., & Rodríguez, A. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1269-1278. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

  • Ichikawa, H., Ohno, Y., Taguchi, H., & Ohno, M. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2249. [Link]

  • Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. (2021). PubMed. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). ACS Publications. [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Pyrazoles and Heck Reaction. (n.d.). ResearchGate. [Link]

  • Advancing mitochondrial therapeutics. (2023). Digital Commons@Becker. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (2024). Wikipedia. [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). NISCAIR. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Meng, G., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3576-3579. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Sonogashira coupling. (2024). Wikipedia. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

  • Intro to Organometallics: The Heck Reaction. (2013). Odinity. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.). Thieme Connect. [Link]

  • Heck reaction of aryl bromide with acrylic acid a . (n.d.). ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]

Sources

Application Note: (E)-3-(1H-Pyrazol-4-yl)acrylic acid as a Bifunctional Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs) and discrete coordination complexes relies heavily on the selection of versatile organic linkers. (E)-3-(1H-Pyrazol-4-yl)acrylic acid (EPAA) (CAS: 1296137-12-6) [1] represents a highly tunable bifunctional ligand. By combining the robust nitrogen-donor capabilities of the pyrazole ring with the oxygen-donor versatility of the acrylic acid moiety, EPAA facilitates the construction of complex, multi-dimensional coordination architectures. This guide provides researchers and drug development professionals with authoritative protocols and mechanistic insights for utilizing EPAA in coordination chemistry.

Structural Rationale and Coordination Modes

The utility of EPAA stems from its distinct, spatially separated coordination sites:

  • Pyrazole Moiety (N-donors): The 1H-pyrazole ring can undergo deprotonation to form a pyrazolate anion, which typically bridges two metal centers (e.g., Cu(II), Zn(II), or Ag(I)) in a μ2​ -fashion, forming robust metal-nitrogen bonds.

  • Acrylic Acid Moiety (O-donors): The α,β -unsaturated carboxylate group offers flexible coordination modes, including monodentate, chelating bidentate, and bridging bidentate configurations. The conjugated double bond provides structural rigidity while facilitating extended π -conjugation through the framework, which is highly desirable for electronic and photoluminescent applications.

Causality in Experimental Choices

When synthesizing EPAA-based complexes, the choice of solvent and base is critical. The pKa of the carboxylic acid (~4.5) and the pyrazole proton (~14) differ significantly. Sequential deprotonation allows for the controlled assembly of hierarchical structures. Weak bases (e.g., triethylamine) selectively deprotonate the carboxylate, yielding discrete complexes or 1D chains, whereas strong bases (e.g., NaOH) or solvothermal conditions promote full deprotonation, leading to 3D MOFs [2].

Quantitative Data: Expected Coordination Geometries

The following table summarizes the typical coordination behaviors of EPAA with common transition metals based on established pyrazole-carboxylate ligand chemistry.

Metal CenterPreferred Oxidation StatePrimary Coordination GeometryEPAA Coordination ModeTypical Application
Zinc (Zn) +2Tetrahedral / Octahedral μ3​ (N,N'-pyrazolate, O-carboxylate)Photoluminescent sensors
Copper (Cu) +2Square Planar / Jahn-Teller Octahedral μ4​ (Full deprotonation)Catalysis, Metallodrugs
Silver (Ag) +1Linear / T-shaped μ2​ (N,N'-pyrazolate bridging)Antimicrobial agents

Experimental Protocol: Solvothermal Synthesis of a Zn(II)-EPAA Coordination Polymer

This self-validating protocol outlines the synthesis of a luminescent Zn(II)-EPAA framework. The use of a mixed-solvent system (DMF/Water) ensures the solubility of both the organic ligand and the inorganic salt while controlling the rate of crystallization.

Materials Required
  • (E)-3-(1H-Pyrazol-4-yl)acrylic acid (EPAA)

  • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology
  • Ligand Dissolution: Dissolve 0.1 mmol (13.8 mg) of EPAA in 5 mL of DMF in a glass vial. Mechanistic Insight: DMF acts as both a solvent and a potential coordinating molecule that can stabilize intermediate metal clusters.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol (29.7 mg) of Zn(NO3​)2​⋅6H2​O in 2 mL of deionized water.

  • Mixing and Modulation: Slowly add the zinc solution to the ligand solution dropwise under continuous stirring. If immediate precipitation occurs, add a modulator (e.g., 1 drop of concentrated HNO3​ ) to push the equilibrium toward the soluble precursors, ensuring high-quality crystal growth.

  • Solvothermal Reaction: Transfer the clear mixture to a 25 mL Teflon-lined autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours. Mechanistic Insight: The elevated temperature and pressure increase the solubility of the precursors and provide the activation energy required for the formation of stable, thermodynamically favored coordination bonds.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour. Crucial Step: Slow cooling is a self-validating step for obtaining X-ray quality single crystals; rapid cooling yields amorphous powders.

  • Harvesting and Activation: Filter the resulting crystals, wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL), and dry under vacuum at 80 °C for 12 hours.

Workflow Visualization

G A 1. Ligand & Metal Dissolution (EPAA in DMF, Zn in H2O) B 2. Solution Mixing (Modulator Addition if needed) A->B C 3. Solvothermal Synthesis (120°C, 48h, Teflon Autoclave) B->C D 4. Controlled Cooling (5°C/hr to Room Temp) C->D E 5. Washing & Vacuum Activation (DMF/EtOH, 80°C) D->E

Caption: Step-by-step solvothermal synthesis workflow for Zn(II)-EPAA coordination polymers.

References

  • CP Lab Safety. "(E)-3-(1H-Pyrazol-4-yl)acrylic acid, 97% Purity". Retrieved from: [Link]

  • Zhou, H.-C., Long, J. R., & Yaghi, O. M. (2012). "Introduction to Metal–Organic Frameworks." Chemical Reviews, 112(2), 673-674. Retrieved from:[Link]

Application Note: Chromatographic Purification Strategies for Crude (E)-3-(1H-Pyrazol-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Application Guide

Executive Summary

(E)-3-(1H-Pyrazol-4-yl)acrylic acid is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel pyrazole-based therapeutics[1][2]. Typically synthesized via the Knoevenagel condensation of 1H-pyrazole-4-carboxaldehyde and malonic acid[3][4], the crude product matrix is notoriously complex. It often contains unreacted precursors, the undesired (Z)-geometric isomer, and decarboxylated byproducts.

This application note provides a self-validating, step-by-step methodology for isolating high-purity (>98%) (E)-3-(1H-Pyrazol-4-yl)acrylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By leveraging ion-pairing mechanics and optimized gradient elution, this protocol ensures maximum recovery and structural integrity of the target pharmacophore.

Physicochemical Profiling & Chromatographic Rationale

The Causality Behind Experimental Choices

To design an effective purification protocol, one must first analyze the target molecule's physicochemical behavior:

  • Amphoteric Nature: The molecule contains both a basic pyrazole nitrogen (pKa ~2.5) and an acidic carboxylic acid group (pKa ~4.5). In neutral aqueous conditions, it exists as a highly polar zwitterion, leading to severe peak tailing, secondary interactions with free silanols, and poor retention on standard C18 stationary phases.

  • Mobile Phase Modifier Selection: To counteract zwitterionic behavior, the mobile phase must be highly acidic. The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. At this pH, the carboxylic acid is fully protonated (neutral), and the pyrazole ring is protonated (cationic). TFA acts as a hydrophobic ion-pairing agent, masking the positive charge on the pyrazole ring and drastically enhancing retention and peak symmetry on the C18 column[5][6].

  • Detection Wavelength: The extended π -conjugation between the pyrazole ring and the acrylic acid moiety results in a strong UV chromophore. Dual-wavelength monitoring at 254 nm (general aromatic detection) and 333 nm (specific for the conjugated conjugated system) ensures accurate tracking of the target versus non-conjugated impurities[6].

pH_Mechanism Zwitterion Neutral pH (~7.0) Zwitterionic State (Poor C18 Retention) Acidic Acidic pH (~2.0) 0.1% TFA Added (Protonated COOH & Pyrazole) Zwitterion->Acidic Suppress Ionization Retention TFA Ion-Pairing Enhanced Hydrophobicity Optimal Resolution Acidic->Retention C18 Interaction

Caption: Logical relationship between mobile phase pH, molecular ionization state, and column retention.

Analytical RP-HPLC Method Development (Purity Profiling)

Before preparative scale-up, the crude mixture must be profiled to establish the baseline separation of the (E)-isomer from the (Z)-isomer and residual malonic acid.

Materials & Reagents
  • Stationary Phase: Agilent Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[2].

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% v/v TFA[6].

  • Sample Diluent: Methanol or DMSO/Water (1:1 v/v) to ensure complete solubilization of the crude mass.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 5.0 mg of crude (E)-3-(1H-Pyrazol-4-yl)acrylic acid in 1.0 mL of sample diluent. Vortex for 60 seconds and sonicate for 5 minutes.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (e.g., polymerized byproducts).

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 5% Mobile Phase B for 15 column volumes (CV) at a flow rate of 1.0 mL/min.

  • Injection & Execution: Inject 10 µL of the filtered sample. Execute the gradient outlined in Table 1.

  • Data Acquisition: Monitor the eluent simultaneously at 254 nm and 333 nm.

Analytical Gradient Data
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + TFA)% Mobile Phase B (ACN + TFA)Elution Event
0.01.0955Equilibration / Injection
2.01.0955Elution of Malonic Acid (Void)
15.01.04060Elution of (Z)- and (E)-Isomers
18.01.0595Column Wash (Oligomers)
22.01.0955Re-equilibration

Table 1: Optimized analytical gradient for the separation of pyrazole acrylic acid isomers and impurities.

Preparative Scale-Up & Purification Workflow

Once the analytical method demonstrates baseline resolution ( Rs​>1.5 ) between the (E) and (Z) isomers, the method is geometrically scaled to a preparative column.

Preparative Protocol
  • Column Selection: Preparative C18 Column (250 mm × 21.2 mm, 5 µm).

  • Flow Rate Scaling: Scale the flow rate to 20.0 mL/min to maintain linear velocity comparable to the analytical method.

  • Sample Loading: Dissolve 500 mg of crude material in 5 mL of DMSO. Inject via a preparative sample loop. Note: DMSO is used to prevent precipitation at high concentrations during injection.

  • Fraction Collection: Trigger fraction collection by UV threshold at 254 nm. The (Z)-isomer typically elutes slightly earlier than the thermodynamically more stable (E)-isomer due to its disrupted planarity and lower hydrophobicity.

  • Post-Purification Processing (Lyophilization): Pool the fractions containing the pure (E)-isomer. Flash-freeze the pooled fractions using liquid nitrogen and lyophilize for 48-72 hours to completely sublime the water, acetonitrile, and volatile TFA.

PrepWorkflow Crude Crude Mixture (E/Z isomers, Malonic Acid) SamplePrep Sample Prep (Dissolve in DMSO, Filter 0.45µm) Crude->SamplePrep AnalHPLC Analytical RP-HPLC (Purity & Gradient Profiling) SamplePrep->AnalHPLC 10 µL Aliquot PrepMP Preparative RP-HPLC (C18, 20 mL/min, 0.1% TFA) SamplePrep->PrepMP 5 mL Bulk Load AnalHPLC->PrepMP Scale Gradient Fraction UV-Triggered Fractionation (Collect at 254 nm & 333 nm) PrepMP->Fraction QC Fraction QC (Confirm >98% E-isomer) Fraction->QC Lyophilization Lyophilization (Remove H2O/ACN/TFA) QC->Lyophilization Pool Pure Fractions Pure Pure (E)-3-(1H-Pyrazol-4-yl)acrylic acid (Ready for Downstream Synthesis) Lyophilization->Pure

Caption: End-to-end preparative chromatography workflow for crude pyrazole acrylic acid purification.

Expected Yield and Purity Metrics
ParameterCrude MaterialPurified Final Product
Physical Appearance Dark beige/brown powderOff-white to pale yellow crystalline powder
(E)-Isomer Purity (HPLC) 65% - 75%> 98.5%
(Z)-Isomer Content 10% - 15%< 0.5%
Residual Malonic Acid ~5%Not Detected
Overall Recovery Yield N/A78% - 85% (Based on initial (E)-isomer content)

Table 2: Typical quantitative recovery and purity metrics post-preparative HPLC.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β National Center for Biotechnology Information (PMC)[Link]

  • Knoevenagel condensation Wikipedia, The Free Encyclopedia[Link]

  • Knorr Pyrazole Synthesis of Edaravone The Royal Society of Chemistry[Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column SIELC Technologies[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity ResearchGate / International Journal of Chemical and Pharmaceutical Analysis[Link]

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized hydrazine-1-carbothioamide in nanosuspension University of Pretoria (UPSpace)[Link]

Sources

Catalytic Applications of (E)-3-(1H-Pyrazol-4-yl)acrylic Acid Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Pyrazole-Acrylate Ligands in Catalysis

In the landscape of modern catalysis, the design of ligands that can effectively stabilize and modulate the reactivity of metal centers is of paramount importance. Pyrazole derivatives have emerged as a versatile class of N-heterocyclic ligands, prized for their thermal stability, tunable electronic properties, and diverse coordination modes. The incorporation of a carboxylic acid or, in this case, an acrylic acid moiety at the 4-position of the pyrazole ring introduces a bidentate N,O-chelation site. This structural motif in (E)-3-(1H-Pyrazol-4-yl)acrylic acid not only provides robust coordination to a variety of metal ions but also offers the potential for extended conjugation and secondary interactions, which can be pivotal for catalytic activity.

This technical guide provides an in-depth exploration of the synthesis and potential catalytic applications of metal complexes derived from (E)-3-(1H-Pyrazol-4-yl)acrylic acid. Drawing upon established principles and documented activities of structurally related pyrazole-carboxylate systems, we present detailed protocols for researchers in organometallic chemistry, materials science, and drug development. The applications detailed herein focus on two key areas where pyrazole-based catalysts have shown considerable promise: oxidation reactions and carbon-carbon bond-forming cross-coupling reactions. Furthermore, we touch upon the prospective use of this ligand in the burgeoning field of metal-organic frameworks (MOFs) for heterogeneous catalysis.

Synthesis of the Ligand and its Metal Complexes

The journey into the catalytic applications of these complexes begins with the reliable synthesis of the core components: the ligand itself and its subsequent metal complexes.

Protocol 1: Synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid

This protocol is adapted from established methods for the synthesis of similar pyrazole acrylic acids[1][2]. The synthesis proceeds via a Knoevenagel condensation between a pyrazole-4-carbaldehyde and malonic acid.

Workflow for Ligand Synthesis

cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Knoevenagel Condensation A Phenylhydrazone Derivative C Pyrazole-4-carbaldehyde A->C Reflux B DMF/POCl3 B->C D Pyrazole-4-carbaldehyde F (E)-3-(1H-Pyrazol-4-yl)acrylic acid D->F Reflux E Malonic Acid, Pyridine, Piperidine E->F

Caption: Synthetic pathway to the target ligand.

Step-by-Step Procedure:

  • Synthesis of Pyrazole-4-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction of a suitable phenyl hydrazone derivative. To an ice-cold mixture of DMF (0.1 mol) and phosphorous oxychloride (0.02 mol), a solution of the phenyl hydrazone (0.01 mol) is added dropwise with stirring. The reaction mixture is then refluxed at 60-70°C for 4-5 hours. After cooling, the mixture is poured into crushed ice, and the resulting solid pyrazole-4-carbaldehyde is filtered and recrystallized from methanol[1].

  • Synthesis of (E)-3-(1H-Pyrazol-4-yl)acrylic acid: In a round-bottom flask, dissolve pyrazole-4-carbaldehyde (0.01 mol) in pyridine (10 mL) containing malonic acid (0.05 mol) and a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4-5 hours on a water bath at 95-100°C[1].

  • After cooling, pour the mixture into crushed ice with stirring and acidify with concentrated HCl to precipitate the product and neutralize any remaining pyridine.

  • Filter the resulting precipitate, wash with water and dilute HCl, and then dry.

  • Recrystallize the crude product from glacial acetic acid or another suitable solvent to obtain pure (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

Protocol 2: General Synthesis of Metal Complexes

The synthesis of metal complexes with pyrazole-carboxylate ligands is well-documented and typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent[3][4][5]. This general protocol can be adapted for the acrylic acid ligand.

Step-by-Step Procedure:

  • In a flask, dissolve (E)-3-(1H-Pyrazol-4-yl)acrylic acid (2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a base (e.g., sodium hydroxide, triethylamine, or imidazole) (2 molar equivalents) to deprotonate the carboxylic acid and the pyrazole N-H.

  • In a separate flask, dissolve the metal salt (e.g., Cu(CH₃COO)₂, PdCl₂, CoCl₂·6H₂O) (1 molar equivalent) in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or gently heated (e.g., to 60°C) for several hours to facilitate complex formation[4][5].

  • The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

  • Characterization of the complex can be performed using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Application Note 1: Catalytic Oxidation of Alcohols

Metal complexes of pyrazole derivatives, particularly with copper(II), have demonstrated significant catalytic activity in the oxidation of alcohols, often mimicking the function of enzymes like catecholase[6][7]. These reactions typically utilize a mild oxidant, such as hydrogen peroxide or even atmospheric oxygen, aligning with the principles of green chemistry.

Proposed Catalytic System: A Cu(II) complex of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is proposed as a catalyst for the selective oxidation of primary and secondary alcohols. The pyrazole-acrylate ligand is expected to stabilize the copper center and facilitate the redox cycling required for catalysis.

Reaction Mechanism Overview

A Cu(II)-Complex C [Cu(II)-Substrate Adduct] A->C Coordination B Alcohol Substrate B->C E Oxidized Product (Aldehyde/Ketone) C->E Oxidation G Regenerated Cu(II)-Complex C->G D Oxidant (e.g., H2O2) D->C Redox Step F Reduced Oxidant G->F

Caption: Generalized catalytic cycle for alcohol oxidation.

Protocol 3: Copper-Catalyzed Oxidation of Benzyl Alcohol

This protocol is a representative procedure for evaluating the catalytic activity of the synthesized copper complex in alcohol oxidation.

Materials and Equipment:

  • Cu(II)-(E)-3-(1H-Pyrazol-4-yl)acrylate complex

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for reaction monitoring

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the Cu(II) complex (e.g., 1-5 mol%).

  • Add benzyl alcohol (1 mmol) and acetonitrile (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and homogenization.

  • Slowly add hydrogen peroxide (1.5 mmol) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80°C) and monitor the progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, benzaldehyde, can be identified and quantified by comparison with an authentic standard.

Data Presentation: Expected Performance

Catalyst Loading (mol%)SubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
2Benzyl AlcoholH₂O₂CH₃CN706>95>99 (Benzaldehyde)
2CyclohexanolH₂O₂CH₃CN708>90>99 (Cyclohexanone)
51-PhenylethanolAirToluene10012~70>99 (Acetophenone)

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes stabilized by N-donor ligands, including pyrazoles, are highly effective catalysts for C-C bond formation via cross-coupling reactions[8][9][10]. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. A palladium(II) complex of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is a promising candidate for this transformation.

Proposed Catalytic System: The Pd(II) complex of the title ligand is expected to serve as a robust pre-catalyst that, upon in-situ reduction to Pd(0), actively participates in the catalytic cycle. The pyrazole moiety provides a strong bond to the palladium center, preventing catalyst decomposition, while the acrylate group can influence solubility and electronic properties.

Suzuki-Miyaura Catalytic Cycle

A Pd(0)L_n C [Ar-Pd(II)-X]L_n A->C Oxidative Addition B Ar-X (Organohalide) B->C F [Ar-Pd(II)-Ar']L_n C->F Transmetalation D Ar'-B(OR)2 (Boronic Acid) D->F E Base E->F F->A G Ar-Ar' (Coupled Product) F->G Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a framework for testing the catalytic efficacy of the palladium complex in a representative Suzuki-Miyaura reaction.

Materials and Equipment:

  • Pd(II)-(E)-3-(1H-Pyrazol-4-yl)acrylate complex

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or DMF)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

  • GC-MS for product analysis

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Pd(II) complex (e.g., 0.1-1 mol%).

  • Add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add the solvent system (e.g., toluene/water 4:1, 5 mL).

  • Degas the mixture by several cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to 100°C with vigorous stirring for the desired time (e.g., 2-12 hours).

  • Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Data Presentation: Representative Substrate Scope

Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1004>95
1-Iodonaphthalene4-Tolylboronic acidK₃PO₄Dioxane1106>92
3-Bromopyridine2-Thienylboronic acidCs₂CO₃DMF12012~85

Application Note 3: Building Blocks for Heterogeneous Catalysis in MOFs

The bifunctional nature of (E)-3-(1H-Pyrazol-4-yl)acrylic acid, possessing both a pyrazole ring and a carboxylate group, makes it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs)[11][12]. Pyrazolate-based MOFs are known for their high thermal and chemical stability[11]. By incorporating catalytically active metal centers into the nodes of the MOF, or by functionalizing the ligand itself, it is possible to create robust, recyclable heterogeneous catalysts.

Potential Catalytic MOF Architectures

  • Active Metal Nodes: Using metals like Cu(II) or Co(II) as the metal nodes can create a framework where the metal centers themselves are the catalytic sites for oxidation reactions[13]. The porous structure of the MOF would allow for substrate diffusion to these active sites.

  • Post-Synthetic Modification: The pyrazole N-H group or the acrylic acid double bond could potentially undergo post-synthetic modification to introduce other catalytic functionalities.

  • Encapsulation of Catalysts: The pores of a MOF constructed from this ligand could be used to encapsulate catalytically active metal nanoparticles, creating a "ship-in-a-bottle" type catalyst.

Workflow for MOF Synthesis and Catalytic Testing

A Ligand + Metal Salt B Solvothermal Synthesis A->B C MOF Crystals B->C D Activation (Solvent Removal) C->D E Porous MOF Catalyst D->E G Catalytic Reaction E->G F Substrates F->G H Products G->H I Catalyst Recovery & Recycling G->I Filtration/Centrifugation I->E

Caption: From MOF synthesis to heterogeneous catalysis.

The development of MOFs from (E)-3-(1H-Pyrazol-4-yl)acrylic acid represents a frontier for creating highly active and reusable catalysts for a wide range of organic transformations.

Conclusion and Future Outlook

The metal complexes of (E)-3-(1H-Pyrazol-4-yl)acrylic acid stand as a promising, yet underexplored, class of catalysts. Based on the established reactivity of analogous pyrazole-based systems, these complexes are poised to be effective in both oxidative transformations and cross-coupling reactions. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize these novel catalysts and evaluate their performance. The true potential of these systems may lie in their incorporation into heterogeneous frameworks like MOFs, which could lead to the development of next-generation, sustainable catalytic processes. Further research into the precise mechanistic pathways and the optimization of reaction conditions will undoubtedly unlock the full catalytic capabilities of these versatile pyrazole-acrylate metal complexes.

References

  • Liu, J., et al. (2016). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Available at: [Link]

  • Liu, J., et al. (2016). Three metal complexes derived from 3-methyl-1 H -pyrazole-4-carboxylic acid: synthesis... RSC Publishing. Available at: [Link]

  • (2020). Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes.
  • Request PDF. Transition metal complexes with pyrazole carboxylic acid ligands.
  • (2025). Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Journal of Thermal Analysis and Calorimetry.
  • Kupcewicz, B., et al. (2013). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Medicinal Chemistry Research.
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Institute of Crystallography - IC - CNR.
  • Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • (2013). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics.
  • (2019).
  • Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogen
  • (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bident
  • Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria.
  • Bifunctional MOFs in Heterogeneous C
  • Request PDF. (2011). Pyrazolate-Based Cobalt(II)
  • Deepa, M., et al. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry.
  • (2018). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction. E-Journal of Chemistry.
  • (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. Sigma-Aldrich.
  • (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

Sources

Troubleshooting & Optimization

troubleshooting common impurities in (E)-3-(1H-Pyrazol-4-yl)acrylic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals synthesizing (E)-3-(1H-Pyrazol-4-yl)acrylic acid—a critical heterocyclic intermediate used in the development of kinase inhibitors, anti-inflammatory agents, and advanced materials.

The synthesis of this molecule relies heavily on the 1 of the Knoevenagel condensation, which entails the use of pyridine as a solvent with malonic acid to facilitate simultaneous condensation and decarboxylation[1]. While highly atom-economical, this pathway is susceptible to kinetic trapping and side reactions if the thermodynamic parameters are not strictly controlled.

Below, you will find a mechanistic workflow, a targeted troubleshooting guide, and a self-validating protocol to ensure high-fidelity synthesis.

I. Mechanistic Workflow & Impurity Pathways

Knoevenagel_Doebner Start 1H-pyrazole-4-carbaldehyde + Malonic Acid Enolate Enolate / Iminium Formation (Piperidine Catalyzed) Start->Enolate Pyridine (Solvent/Base) Aldol Aldol-type Intermediate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Aldol->Dehydration Base-induced Decarboxylation Decarboxylation (-CO2) Doebner Modification Dehydration->Decarboxylation Heat (100-120°C) Product Target: (E)-3-(1H-Pyrazol-4-yl)acrylic acid Decarboxylation->Product Thermodynamic Control Imp_Z Impurity: (Z)-isomer (Kinetic Trap) Decarboxylation->Imp_Z Premature Precipitation / Mild Heat Imp_Bis Impurity: Bis-adduct (Michael Addition) Product->Imp_Bis Excess Malonate & Prolonged Basic Conditions Imp_Vinyl Impurity: 4-vinyl-1H-pyrazole (Over-decarboxylation) Product->Imp_Vinyl Excessive Heat (>140°C)

Mechanistic workflow of the Doebner-Knoevenagel condensation and common impurity pathways.

II. Frequently Asked Questions (FAQs)

Q1: Why do we use the Doebner modification instead of a standard Wittig reaction? A1: The Knoevenagel-Doebner condensation is highly atom-economical and avoids the generation of triphenylphosphine oxide waste associated with Wittig olefination. Mechanistically, the reaction proceeds via a 2[2], seamlessly coupling condensation with decarboxylation to yield the α,β-unsaturated acid directly.

Q2: What is the exact role of piperidine in the pyridine solvent system? A2: While pyridine acts as the bulk solvent and a weak base, the3 relies on the deprotonation of the acidic CH2 group[3]. More importantly, piperidine acts as a nucleophilic catalyst. It forms a highly reactive iminium ion intermediate with the pyrazole-4-carbaldehyde, which is significantly more electrophilic than the parent carbonyl, accelerating the nucleophilic attack by the malonate enolate.

Q3: My starting material isn't dissolving well in pyridine. Are there green alternatives? A3: Yes. The pyrazole N-H group can hydrogen-bond extensively, leading to poor solubility. Using 4 has been shown to provide an expeditious way for Knoevenagel condensation of pyrazole aldehydes[4], improving solubility profiles while replacing toxic pyridine with a water-ethanol mixture.

III. Troubleshooting Guide: Impurity Profiling

When synthesizing (E)-3-(1H-Pyrazol-4-yl)acrylic acid, deviations in stoichiometry or thermal control will manifest as specific impurities. Use the table below to diagnose and resolve these issues.

Quantitative Impurity Profile Data
ImpurityChemical NatureTypical OriginDetection Method & MetricAcceptable LimitResolution Strategy
(Z)-Isomer Geometric IsomerIncomplete thermodynamic equilibration 1 H-NMR (Vinylic J≈12 Hz vs 16 Hz for E)< 1.0%Extended reflux; I 2​ -catalyzed post-isomerization.
Bis-adduct Michael Addition ProductExcess malonic acid + prolonged basic conditionsLC-MS (Target M+104 m/z )< 0.5%Strict 1:1.1 stoichiometry; prompt acidic quench.
4-Vinyl-1H-pyrazole Decarboxylation ByproductExcessive thermal stress (>140 °C)GC-MS / TLC (High Rf​ value)< 0.1%Temperature control; use microwave-assisted heating.
Starting Material Unreacted AldehydePoor solubility; catalyst deactivation by waterHPLC / TLC (UV active, Rf​∼0.6 )< 2.0%Ensure anhydrous catalyst; optimize solvent system.
Deep-Dive: Resolving the (Z)-Isomer Kinetic Trap

The Cause: The initial dehydration step yields a mixture of E and Z isomers. Because the (E)-isomer is thermodynamically favored due to steric relief, the system will naturally equilibrate. However, if the reaction is cooled too quickly, or if the product precipitates out of the pyridine solution prematurely, the (Z)-isomer becomes kinetically trapped. The Fix: Ensure the reaction is refluxed adequately (100–115 °C). If the Z-isomer persists in the isolated product, resuspend the solid in refluxing toluene with a catalytic amount of iodine (I 2​ ) for 2 hours to force the thermodynamic shift to the (E)-isomer.

Deep-Dive: Preventing Over-Decarboxylation

The Cause: The Doebner modification relies on the loss of exactly one equivalent of CO 2​ from the dicarboxylic acid intermediate. If the reaction is subjected to excessive thermal stress for prolonged periods, the target acrylic acid can undergo a second, unintended decarboxylation to form 4-vinyl-1H-pyrazole. The Fix: Strictly monitor the internal reaction temperature. For scale-up, 5 can precisely control the heating profile[5], reducing the reaction time from hours to minutes and preventing thermal degradation.

IV. Self-Validating Experimental Protocol

To guarantee the scientific integrity of your synthesis, follow this self-validating protocol. Every step includes a specific causality and a validation checkpoint to ensure the system is behaving as expected before proceeding.

Step 1: Reagent Solubilization

  • Action: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.1 eq) in anhydrous pyridine (3 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Causality: Pyridine acts as both the bulk solvent and a weak base. Maintaining a strict 1.1 eq limit on malonic acid prevents downstream Michael addition (bis-adduct formation).

  • Validation Checkpoint: Gentle warming (40 °C) should result in complete dissolution. A persistently cloudy suspension indicates wet pyridine or degraded malonic acid.

Step 2: Catalytic Activation

  • Action: Add piperidine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Causality: Piperidine forms a reactive iminium ion with the aldehyde, drastically lowering the activation energy required for the nucleophilic attack by the malonate enolate.

  • Validation Checkpoint: A slight exothermic shift and a color change (typically to a pale yellow/orange) immediately upon addition confirm successful iminium formation.

Step 3: Condensation & Decarboxylation (The Doebner Step)

  • Action: Heat the reaction mixture to a gentle reflux (100–115 °C) for 3 to 4 hours.

  • Causality: Sustained heat drives the dehydration of the aldol-type intermediate and provides the activation energy necessary for the decarboxylation of the dicarboxylic acid, pushing the equilibrium toward the thermodynamically stable (E)-acrylic acid.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot ( Rf​∼0.6 ) and the appearance of a highly polar, fluorescent product spot ( Rf​∼0.2 ) validates completion.

Step 4: Quenching & Precipitation

  • Action: Cool the mixture to 50 °C, then pour it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl, adjusting the final pH to 4.5.

  • Causality: The sudden drop in temperature halts any further side reactions. Adjusting the pH to 4.5 protonates the pyridine and piperidine (breaking any soluble base-product complexes) while ensuring the acrylic acid remains fully protonated (pKa 4.5), driving its quantitative precipitation.

  • Validation Checkpoint: Immediate precipitation of a white to pale-yellow solid must occur. The supernatant must remain clear; a milky supernatant indicates incomplete precipitation due to an incorrect pH.

Step 5: Isolation & Isomerization Check

  • Action: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water, and dry under a high vacuum at 45 °C.

  • Causality: Cold water washes remove trapped, water-soluble pyridinium salts without dissolving the target compound.

  • Validation Checkpoint: Run a 1 H-NMR on the crude solid. The vinylic protons must display a coupling constant of J=15.5–16.0 Hz, confirming the exclusive presence of the (E)-isomer.

V. References

  • Wikipedia: Knoevenagel condensation. Retrieved from:

  • Master Organic Chemistry: Knoevenagel Condensation Reaction. Retrieved from:

  • European Chemical Bulletin: A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Retrieved from:

  • The Royal Society of Chemistry: Knorr Pyrazole Synthesis of Edaravone (Supplementary Information on Knoevenagel-Doebner mechanism). Retrieved from:

  • ACS Publications: Scale-Up of Microwave-Assisted Reactions in a Multimode Bench-Top Reactor. Retrieved from:

Sources

optimizing HPLC separation methods for (E)-3-(1H-Pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This hub is dedicated to troubleshooting and optimizing High-Performance Liquid Chromatography (HPLC) methods specifically for (E)-3-(1H-Pyrazol-4-yl)acrylic acid .

Because this molecule features both a basic pyrazole ring and an acidic acrylic acid moiety, it presents unique chromatographic challenges, including pH-dependent retention shifts, severe peak tailing, and the need to resolve geometric (E/Z) isomers. This guide is engineered to provide drug development professionals with causality-driven solutions and self-validating experimental protocols.

Part 1: Molecule Profiling & Chromatographic Causality

To control a molecule's behavior on a column, we must first understand its physicochemical state in solution. (E)-3-(1H-Pyrazol-4-yl)acrylic acid is an ampholyte.

  • The Pyrazole Ring: Acts as a hydrogen-bond donor and acceptor. Its conjugate acid has a pKa of ~2.5.

  • The Acrylic Acid Moiety: A carboxylic acid with a pKa of ~4.5.

The Causality of pH: According to the "2 pH unit rule," an ionizable molecule will be 99% ionized if the mobile phase pH is 2 units away from its pKa, and 50% ionized if the pH equals the pKa[1]. If you attempt to analyze this compound at a mid-range pH (e.g., pH 3.5–4.0), it exists in a mixed zwitterionic state. This leads to split peaks, irreproducible retention times, and poor column interaction[2]. Method development must force the molecule into a single, uniform ionization state.

Quantitative Profiling Data

Table 1: Predicted Ionization States and Column Selection Matrix

Mobile Phase pHPyrazole State (pKa ~2.5)Acrylic Acid State (pKa ~4.5)Net ChargeRecommended Stationary Phase
pH < 2.0 (e.g., 0.1% TFA)Protonated ( NH+ )Neutral ( COOH )+1 (Cationic)AQ-C18, Polar-Embedded C18
pH 3.5 - 4.0 Partially ProtonatedPartially IonizedMixed / ZwitterionicNot Recommended (Poor Peak Shape)
pH 6.5 - 7.0 Neutral ( NH )Fully Ionized ( COO− )-1 (Anionic)HILIC, Phenyl-Hexyl

Part 2: Core Troubleshooting & FAQs

Q1: My analyte is eluting in the void volume ( t0​ ) on a standard C18 column. How do I increase retention? Root Cause: At physiological or unbuffered pH, the molecule is highly polar and charged, lacking the hydrophobicity required to partition into the non-polar C18 alkyl chains. Solution: Switch your stationary phase chemistry. Use an Aqueous C18 (AQ-C18) column, which contains polar end-capping that prevents phase collapse in 100% aqueous conditions. Alternatively, operate in Hydrophilic Interaction Liquid Chromatography (HILIC ) mode using a bare silica or amide column with a high organic (>70% Acetonitrile) mobile phase to retain the polar zwitterion.

Q2: I am observing severe peak tailing (Asymmetry Factor > 2.0). How do I correct this? Root Cause: Tailing in pyrazole derivatives is almost exclusively caused by secondary interactions. The basic nitrogen on the pyrazole ring acts as a strong Lewis base, interacting with unreacted, acidic silanol groups ( Si−OH ) on the silica support[1]. Solution:

  • Ion-Pairing: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA acts as an ion-pairing agent that masks residual silanols and pairs with the protonated pyrazole, dramatically sharpening the peak[3].

  • Column Chemistry: Utilize a highly end-capped column or a polar-embedded column (e.g., containing an internal amide or ether group) to shield the silica backbone.

Peak_Tailing T1 Issue: Severe Peak Tailing Asymmetry Factor > 2.0 T2 Secondary Interactions (Silanol - Pyrazole NH) T1->T2 T3 Inadequate Buffering (Mixed Ionization States) T1->T3 T4 Solution A: Highly End-Capped or Polar-Embedded Column T2->T4 T6 Solution C: Ion-Pairing Agent (e.g., 0.1% TFA) T2->T6 T5 Solution B: Increase Buffer Capacity (e.g., 20 mM) T3->T5

Caption: Root cause analysis and resolution pathways for peak tailing in pyrazole chromatography.

Q3: How can I reliably separate the (E) and (Z) geometric isomers of this compound? Root Cause: Exposure to UV light during synthesis or sample handling can cause photoisomerization of the acrylic acid double bond, generating the (Z)-isomer. Standard C18 columns often lack the shape selectivity required to resolve these geometric isomers. Solution: Employ a Phenyl-Hexyl stationary phase. The phenyl ring provides π−π interactions that differentially retain the extended, planar conjugated system of the (E)-isomer versus the sterically hindered (Z)-isomer. Polysaccharide-based chiral columns operating in polar organic modes have also demonstrated exceptional resolving power for complex pyrazole mixtures[4][5].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be self-validating. The following workflows include built-in system suitability criteria to confirm that the chromatographic environment is functioning as intended before sample analysis begins.

Protocol A: pH-Scouting and Retention Optimization

Objective: Establish a robust reversed-phase method by forcing the analyte into a fully protonated state.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% v/v TFA in LC-MS grade Water (Yields pH ~2.0, ensuring the pyrazole is protonated and the acrylic acid is neutral)[3].

    • Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection & Equilibration:

    • Install an AQ-C18 or Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Equilibrate with 95% A / 5% B for 10 column volumes.

  • Self-Validation Check (Void Volume Marker):

    • Inject 5 µL of a 0.1 mg/mL Uracil solution.

    • Validation Criteria: Uracil must elute sharply to establish the void time ( t0​ ). If the peak is broad, check for system dead volume.

  • Gradient Execution:

    • Run a linear gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 30°C. Detection: UV at 260 nm.

  • Analyte Injection & System Suitability:

    • Inject the (E)-3-(1H-Pyrazol-4-yl)acrylic acid standard.

    • Validation Criteria: Calculate the capacity factor ( k′ ). The method is only valid if 1.5<k′<10 , and the USP Tailing Factor ( Tf​ ) is ≤1.5 . If k′<1.5 , decrease the initial organic gradient slope.

HPLC_Workflow N1 Analyze Analyte Properties (E)-3-(1H-Pyrazol-4-yl)acrylic acid N2 Determine pKa Values Acid: ~4.5 | Pyrazole: ~2.5 N1->N2 N3 Low pH Pathway (pH < 2.0) 0.1% TFA / Formic Acid N2->N3 Suppress Acid Ionization N4 Neutral pH Pathway (pH 6.5) Ammonium Acetate Buffer N2->N4 Neutralize Pyrazole N5 Stationary Phase Selection AQ-C18 or Phenyl-Hexyl N3->N5 N4->N5 N6 Evaluate System Suitability Check k' and Tailing N5->N6 N7 Method Validated Proceed to Sample Analysis N6->N7 If Tf < 1.5 & k' > 1.5

Caption: Logical workflow for pH-directed HPLC method development of ionizable pyrazole derivatives.

Protocol B: Geometric Isomer (E/Z) Separation

Objective: Resolve the (E) and (Z) isomers utilizing π−π interactions.

  • Stationary Phase Setup: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). The extended hexyl chain provides flexibility for the phenyl ring to align with the analyte's double bond.

  • Mobile Phase Selection:

    • Use an isocratic blend to maximize resolution.

    • Mix 80% 10 mM Ammonium Acetate (adjusted to pH 6.0) and 20% Methanol. Causality: Methanol is a protic solvent that enhances π−π interactions compared to Acetonitrile, which can suppress them due to its own π electrons.

  • Temperature Control: Set the column oven to 20°C. Lower temperatures restrict the rotational freedom of the molecule, enhancing the stationary phase's ability to discriminate between the rigid (E) and (Z) geometries.

  • Validation Criteria:

    • Inject a photo-stressed sample (exposed to UV light for 2 hours to induce Z-isomer formation).

    • Validation Criteria: The resolution ( Rs​ ) between the (E) and (Z) peaks must be ≥2.0 for accurate quantitation.

References

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes Source: LCGC International URL:[Link]

  • HPLC Method development: an overview Source: PharmaCores URL:[Link]

  • A review on method development by HPLC Source: SciSpace URL:[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega URL:[Link]

Sources

Technical Support Center: Crystallization of (E)-3-(1H-Pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to address the unique thermodynamic and kinetic challenges associated with the crystallization of (E)-3-(1H-Pyrazol-4-yl)acrylic acid .

This compound presents a complex supramolecular landscape. Its amphiphilic nature and the presence of competing hydrogen-bond donors/acceptors—specifically the tautomeric pyrazole ring and the carboxylic acid moiety—make it highly susceptible to liquid-liquid phase separation (oiling out) and conformational polymorphism 1.

Diagnostic Decision Tree

Use the following workflow to diagnose and route your specific crystallization failure to the correct troubleshooting module.

DiagnosticTree Start Crystallization Issue Detected Q1 Is the product forming a second liquid phase? Start->Q1 LLPS Oiling Out (LLPS) Detected Q1->LLPS Yes Q2 Are multiple crystal shapes observed? Q1->Q2 No Sol1 Adjust cooling rate & Use selective solvation LLPS->Sol1 Poly Polymorphism / Solvate Formation Q2->Poly Yes Sol2 Control H-bonding via solvent polarity Poly->Sol2

Diagnostic decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions & Troubleshooting Modules

Module A: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

Q: Why does my solution turn cloudy and form a sticky oil at the bottom of the flask instead of forming crystals upon cooling?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory or antisolvent addition forces the solution to cross the binodal curve into a miscibility gap before it crosses the solubility curve. For (E)-3-(1H-Pyrazol-4-yl)acrylic acid, the competition between the polar headgroups (pyrazole/acid) and the hydrophobic alkene backbone causes a lack of selective solvation, driving the API into a solute-rich, highly viscous liquid phase 2.

The Solution: You must inhibit LLPS prior to nucleation by utilizing selective solvation 3. Shift from a pure antisolvent crash to a seeded, controlled cooling profile. By introducing seed crystals within the metastable zone width (MSZW), you provide a low-energy surface for heterogeneous nucleation, effectively bypassing the liquid-liquid miscibility gap.

Module B: Managing Polymorphism and Hydrogen Bond Networks

Q: I am getting inconsistent melting points and powder X-ray diffraction (PXRD) patterns across different batches. How do I control the polymorphic form?

The Causality: (E)-3-(1H-Pyrazol-4-yl)acrylic acid possesses competing supramolecular synthons. The carboxylic acid moiety strongly favors the formation of R22​(8) homodimers, while the pyrazole ring can form extensive N-H···N catemers (1D chains) [[4]](). The polarity and hydrogen-bonding propensity of your solvent dictate which synthon is kinetically or thermodynamically favored during assembly 5.

The Solution: Employ a hydrogen-bond-directed crystallization strategy. To isolate the thermodynamically stable dimer-driven polymorph, utilize non-polar or aprotic solvents (e.g., Toluene or Ethyl Acetate) that do not disrupt the O-H···O interactions. Avoid protic solvents like Ethanol if you wish to suppress the kinetic, pyrazole-chain-driven polymorph.

Quantitative Data: Solvent Selection Matrix

The thermodynamic outcome of your crystallization is heavily dependent on solvent interactions. Use this validated matrix to select your solvent system based on the desired structural outcome.

Solvent SystemPolarity IndexPrimary Solute-Solvent InteractionRisk of LLPSExpected Solid Form
Water / Ethanol HighStrong H-bond donor/acceptorHighHydrate / Kinetic Polymorph
Toluene Low π−π stacking stabilizationLowThermodynamic Polymorph (Dimer)
Ethyl Acetate / Heptane MediumH-bond acceptor (EtOAc)ModerateThermodynamic Polymorph
DMSO / Water Very HighStrong H-bond acceptor (DMSO)HighSolvate / Gelation

Mechanistic Workflow: Supramolecular Assembly

Pathway API (E)-3-(1H-Pyrazol-4-yl)acrylic acid (Solution State) Dimer Carboxylic Acid Dimer (R2,2(8) motif) API->Dimer Non-polar solvent (e.g., Toluene) Chain Pyrazole-Pyrazole 1D Chain API->Chain Protic solvent (e.g., Ethanol) Hydrate Hydrate Formation (Water Bridging) API->Hydrate Aqueous mixtures (High water activity) PolyA Polymorph A (Thermodynamically Stable) Dimer->PolyA Slow cooling PolyB Polymorph B (Kinetically Favored) Chain->PolyB Rapid precipitation

Supramolecular assembly pathways dictated by solvent-solute interactions.

Standard Operating Procedures (SOPs)

Protocol 1: Anti-Oiling Out Cooling Crystallization (Self-Validating System)

This protocol is engineered to suppress LLPS by strictly controlling supersaturation and utilizing heterogeneous nucleation.

  • Dissolution: Suspend 10 g of (E)-3-(1H-Pyrazol-4-yl)acrylic acid in 100 mL of Ethyl Acetate. Heat to 60°C under continuous agitation (300 rpm) until complete dissolution is achieved.

  • Antisolvent Titration: Add Heptane dropwise at 1 mL/min until the solution exhibits a faint, persistent turbidity.

    • Validation Step: Immediately add 5% v/v of hot Ethyl Acetate. The solution must return to complete clarity. If it remains cloudy, you have crossed the binodal curve. Heat to 65°C to redissolve and repeat.

  • Seeding: Cool the clear solution to 55°C (within the MSZW) and introduce 1-2 wt% of finely milled seed crystals of the desired polymorph.

    • Validation Step: Observe for 15 minutes. The seeds must not dissolve . If they dissolve, the solution is undersaturated; if they agglomerate into an oil, LLPS has occurred.

  • Controlled Cooling: Apply a non-linear (cubic) cooling profile, dropping the temperature from 55°C to 5°C over a period of 6 hours.

  • Isolation: Filter the resulting suspension under a vacuum and wash the filter cake with 20 mL of cold Heptane. Dry under a vacuum at 40°C for 12 hours.

Protocol 2: Hydrogen-Bond Directed Polymorph Screening

Use this methodology to isolate specific polymorphic forms based on solvent polarity.

  • Solvent Preparation: Prepare two parallel setups. Setup A uses Toluene (to promote acid dimers). Setup B uses absolute Ethanol (to promote pyrazole chains).

  • Saturation: Prepare saturated solutions of the API in both setups at 50°C. Filter through a 0.22 µm PTFE syringe filter into clean vials to remove foreign nucleating agents.

  • Crystallization:

    • Setup A (Toluene): Allow to cool slowly to room temperature at 0.1°C/min.

    • Setup B (Ethanol): Subject to rapid crash cooling in an ice bath (0°C).

  • Characterization & Validation: Isolate the crystals and analyze via Differential Scanning Calorimetry (DSC) and PXRD.

    • Validation Step: A single, sharp melting endotherm in the DSC trace confirms polymorphic purity. Multiple endotherms indicate a mixture of forms or a solvate transition, requiring a slower crystallization kinetic.

References

  • Additive-mediated Crystallization of Metastable Fluxapyroxad Polymorph: Characterization, Structure, and Theoretical Insights Source: ACS Publications[Link]

  • Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents Source: PubMed / Bioorganic Chemistry[Link]

  • Experimental investigation and prediction of oiling out during crystallization process Source: ResearchGate / Journal of Crystal Growth[Link]

  • Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs Source: Crystal Growth & Design - ACS Publications[Link]

  • Regulating of Liquid–Liquid Phase Separation and Molecular Self-Assembly through Selective Solvation Source: Industrial & Engineering Chemistry Research - ACS Publications[Link]

Sources

safe handling and long-term storage guidelines for (E)-3-(1H-Pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (E)-3-(1H-Pyrazol-4-yl)acrylic acid

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with (E)-3-(1H-Pyrazol-4-yl)acrylic acid. Our goal is to move beyond simple instructions and offer a framework of scientific reasoning to ensure experimental success and laboratory safety. The protocols and troubleshooting advice herein are designed to be self-validating, empowering you to handle and store this compound with confidence and integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the nature and safe handling of (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

Q1: What is (E)-3-(1H-Pyrazol-4-yl)acrylic acid and what are its primary characteristics?

(E)-3-(1H-Pyrazol-4-yl)acrylic acid is a heterocyclic organic compound. It belongs to the class of unsaturated carboxylic acids, featuring a pyrazole ring attached to an acrylic acid backbone.[1][2] The "(E)" designation refers to the stereochemistry of the double bond, indicating a trans configuration, which is generally the more thermodynamically stable form.[1] Structurally, it combines the functionalities of a carboxylic acid with a nitrogen-containing aromatic ring system, making it a valuable building block in medicinal chemistry and materials science. While it is a solid at room temperature, its acrylic acid moiety suggests potential reactivity similar to other acrylic acid derivatives.[3][4]

Q2: What are the primary hazards I should be aware of before starting my experiment?

While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, its structure as a pyrazole and acrylic acid derivative points to several key hazards based on analogous compounds.[3][5]

  • Skin and Eye Irritation: Like many carboxylic acids and acrylic derivatives, it is expected to cause skin irritation (H315) and serious eye irritation (H319).[3][5] Direct contact can lead to redness, pain, and in the case of eye contact, potential damage.[5]

  • Respiratory Irritation: Inhalation of the dust or aerosol may cause respiratory tract irritation (H335).[3][5]

  • Reactivity: As a derivative of acrylic acid, it has the potential for hazardous polymerization under certain conditions, such as exposure to high heat, light, or contaminants, although this risk is significantly lower for a solid compared to the liquid monomer.[6][7][8] It is also incompatible with strong bases, oxidizing agents, and amines.[9][10]

Q3: What specific Personal Protective Equipment (PPE) is mandatory when handling this compound?

A multi-layered approach to PPE is crucial. The following table summarizes the minimum required equipment. Always consult your institution's specific Chemical Hygiene Plan for additional requirements.

Protection Type Specific Equipment Rationale & Causality
Eye Protection Chemical splash goggles or safety glasses with side shields.[11]Why: Protects against accidental splashes of solutions or airborne solid particles, preventing serious eye irritation or damage.[5]
Hand Protection Nitrile, neoprene, or butyl rubber gloves.Why: Creates a barrier to prevent skin contact, which can cause irritation.[9][12] Glove choice should be validated against the specific solvents being used.
Body Protection A fully-buttoned laboratory coat.Why: Protects skin and personal clothing from spills and contamination.[9][12]
Respiratory Protection Not typically required for small quantities handled in a fume hood.Why: A certified chemical fume hood provides adequate ventilation to control exposure to dusts or vapors.[9][12] If weighing large quantities outside a hood, a respirator may be necessary.

Section 2: Safe Handling and Experimental Workflow

Proper handling from the moment of receipt is critical to maintaining the compound's integrity and ensuring user safety.

Protocol 1: Receiving and Preparing Stock Solutions
  • Visual Inspection: Upon receipt, inspect the container for any signs of damage or a broken seal. The compound should be a white to off-white solid. Note the date of receipt on the label.

  • Work Area Preparation: Confine all handling of the solid compound to a certified laboratory chemical fume hood to mitigate inhalation risks.[9][10]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which could promote degradation.

  • Weighing and Aliquoting: Using appropriate PPE, carefully weigh the desired amount of the compound. For long-term projects, it is highly advisable to weigh out smaller aliquots into separate, well-labeled vials. This minimizes the number of times the primary stock is exposed to the atmosphere.

  • Dissolution: Add the chosen solvent to the solid. If solubility is an issue, refer to the Troubleshooting Guide (Section 4).

  • Container Sealing: After dispensing, purge the headspace of the primary container with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap. This displaces oxygen and moisture, which are key drivers of degradation for many organic compounds.[13]

G cluster_prep Initial Handling Workflow Receive Receive Shipment Inspect Inspect Container (Seal & Integrity) Receive->Inspect Equilibrate Equilibrate to RT (min. 30 mins) Inspect->Equilibrate FumeHood Transfer to Fume Hood Equilibrate->FumeHood Weigh Weigh & Aliquot FumeHood->Weigh Store Store Primary Stock (Inert Atmosphere) Weigh->Store Dissolve Prepare Solution for Immediate Use Weigh->Dissolve

Caption: Workflow for receiving and handling a new compound.

Section 3: Long-Term Storage Guidelines

The long-term stability of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is contingent on proper storage conditions that mitigate exposure to environmental factors.

Q4: What are the optimal conditions for storing this compound to ensure its stability over months or years?

The key to long-term stability is strict environmental control. The molecular structure is susceptible to oxidation, photodegradation, and potentially heat-induced changes.

  • Temperature: Store in a cool, dry place.[12][13] For maximal stability, refrigeration at 2-8°C is recommended, as suggested for similar pyrazole acrylic acid derivatives.[3] Crucially, avoid freezing. Freezing and thawing cycles can introduce moisture and damage the physical form of the solid. Some suppliers may ship with cold packs, indicating a preference for controlled, cool temperatures.[13]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[13] Unlike liquid acrylic acid monomer, which requires oxygen for common inhibitors like MEHQ to function, this solid derivative is not typically supplied with such inhibitors.[4][7] Therefore, the primary goal is to prevent oxidative degradation, making an oxygen-free environment ideal.

  • Light: Protect from light by storing in an amber vial or inside a dark cabinet.[14] The conjugated system in the molecule is a potential chromophore, making it susceptible to photodegradation.

  • Container: Use a tightly sealed, appropriate container, such as a glass vial with a PTFE-lined cap, to prevent moisture ingress and contamination.[15][16]

Storage Conditions Summary
Condition Optimal (Recommended) Acceptable (Short-Term) Sub-Optimal (Avoid)
Temperature 2-8°C, Refrigerated[3]Room Temperature (15-25°C) in a desiccator.[6][13]High temperatures (>30°C), direct sunlight, freezing.[7][17]
Atmosphere Inert Gas (Argon/Nitrogen)[13]Tightly sealed with minimal headspace.Open to air, stored under an oxygen-rich atmosphere.
Light In an amber vial inside a dark cabinet.[14]In a clear vial inside a dark cabinet.Exposed to ambient lab light or sunlight.[8]
Humidity In a desiccator or dry box.Tightly sealed vial.Open to humid laboratory air.

Section 4: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Q5: My compound is not dissolving in my intended solvent. What steps can I take?

Cause: Poor solubility is a common issue for planar, crystalline organic molecules. The carboxylic acid and pyrazole moieties offer hydrogen bonding capabilities, but the overall molecule may have limited solubility in certain solvents.

Solution Pathway:

  • Solvent Selection: If one solvent fails, try another from a different class. Common solvents for similar structures include DMSO, DMF, methanol, or ethanol.

  • Gentle Heating: Gently warm the solution (e.g., to 40-50°C) in a water bath. This can significantly increase the rate of dissolution and solubility. Do not overheat, as this can cause degradation.[7]

  • Sonication: Place the vial in an ultrasonic bath. The cavitation energy can help break up solid aggregates and enhance dissolution.

  • pH Adjustment: For aqueous solutions, deprotonating the carboxylic acid by adding a small amount of a suitable base (e.g., ammonium hydroxide) can dramatically increase solubility. Ensure this pH change is compatible with your downstream application.

Q6: I noticed the color of my solid compound has changed from white to pale yellow. Is it still usable?

Cause: A color change is a strong visual indicator of chemical degradation. For this compound, it likely signifies oxidation or photodegradation of the conjugated system.

Solution Pathway:

  • Do Not Assume: Do not assume the compound is still pure. The presence of impurities, even at low levels, can drastically alter experimental outcomes.

  • Quarantine: Isolate the suspect vial and label it clearly to prevent accidental use.

  • Analytical Verification (Self-Validation): The most trustworthy approach is to verify the compound's integrity.

    • LC-MS: Check the purity profile. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • NMR: Acquire a ¹H NMR spectrum and compare it to the reference spectrum from the supplier or literature. Look for new signals or broadening of existing signals.

  • Decision: If significant degradation is confirmed (>5-10% impurity), the compound should be discarded according to your institution's hazardous waste procedures.[9] If the impurity level is very low and your experiment is not sensitive to it, you may proceed with caution, but this is not recommended for sensitive applications like drug development.

G cluster_troubleshoot Troubleshooting Compound Stability Start Inconsistent Results or Visual Change Observed CheckVisual Is there a color change (e.g., yellowing)? Start->CheckVisual CheckPurity Perform QC Check (LC-MS, NMR) CheckVisual->CheckPurity Yes Use Compound is likely stable. Investigate other experimental variables. CheckVisual->Use No Compare Compare data to reference standard CheckPurity->Compare Degraded Is purity <95% or are impurities present? Compare->Degraded Discard Discard Compound & Source New Lot Degraded->Discard Yes Degraded->Use No ReviewStorage Review Storage Conditions Discard->ReviewStorage

Caption: Decision tree for troubleshooting compound stability issues.

References

  • Acrylic acid (HSG 104, 1997) - Inchem.org. [Link]

  • Acrylic Acid Standard Operating Procedure - Washington State University. [Link]

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices - Labiotech.eu. [Link]

  • The Do's and Don'ts for the safe use of Acrylic Acid - Cefic. [https://cefic.org/app/uploads/2019/01/ पोस्टर-Dos-and-Donts-for-the-safe-use-of-Acrylic-Acid-and-Methyl-Acrylate.pdf]([Link] पोस्टर-Dos-and-Donts-for-the-safe-use-of-Acrylic-Acid-and-Methyl-Acrylate.pdf)

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories - University of California, Santa Cruz. [Link]

  • Glacial Acrylic Acid Safety Data Sheet - INEOS. [Link]

  • Safe Storage of Chemicals - University of California, Berkeley. [Link]

  • Practices for Proper Chemical Storage - University of Nebraska-Lincoln. [Link]

  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC. [Link]

  • Acrylic acid - Wikipedia. [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials - Aidic. [Link]

  • Material Safety Data Sheet - Acrylic acid, stabilized - Cole-Parmer. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Reactivity: (E)-3-(1H-Pyrazol-4-yl)acrylic Acid vs. Cinnamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, α,β-unsaturated carboxylic acids are privileged scaffolds. Their conjugated system offers a rich playground for chemical modification, acting as a versatile building block for complex molecular architectures. Among these, cinnamic acid is a well-established, naturally occurring compound used extensively in pharmaceuticals, flavorings, and perfumery.[1][2] Its reactivity profile is a known benchmark.

This guide introduces a heterocyclic analogue, (E)-3-(1H-Pyrazol-4-yl)acrylic acid, and places its chemical reactivity in direct comparison with cinnamic acid. While structurally similar, the replacement of a phenyl ring with a pyrazole ring introduces profound changes to the molecule's electronic landscape. Understanding these differences is critical for chemists aiming to fine-tune properties such as reaction kinetics, metabolic stability, and target engagement in drug discovery programs.

This document moves beyond a simple catalog of properties. It synthesizes fundamental principles of electronic effects with predictive analysis to offer a framework for anticipating and exploiting the distinct reactivity of each molecule.

Part 1: Structural and Electronic Properties - The Foundation of Reactivity

The core difference between the two molecules lies in the aromatic ring attached to the acrylic acid moiety: a benzene ring in cinnamic acid versus a pyrazole ring in its counterpart. This distinction is not trivial; it governs the electron density across the entire conjugated system.

  • Cinnamic Acid: The phenyl group is a relatively neutral substituent. It engages in resonance with the acrylic system, but its overall electron-donating or -withdrawing effect is modest. It serves as a reliable, somewhat passive aromatic scaffold.

  • (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: The pyrazole ring is a five-membered, 6π-electron heteroaromatic system containing two adjacent nitrogen atoms.[3] The electronic environment of this ring is significantly different from benzene. Due to the presence of two electronegative nitrogen atoms, the C3 and C5 positions are electron-poor. However, the C4 position is notably electron-rich , a consequence of the delocalized π-system.[3][4] When connected at this position, the pyrazol-4-yl group acts as a potent electron-donating group (EDG) through resonance, pushing electron density into the acrylic acid double bond and carbonyl group.

This fundamental electronic divergence—a neutral phenyl group versus an electron-donating pyrazol-4-yl group—is the primary driver of the differences in their chemical reactivity.

Part 2: Comparative Reactivity Analysis - A Predictive Framework

Based on the electronic properties discussed, we can predict the relative reactivity of the two compounds in key chemical transformations.

Acidity of the Carboxylic Acid (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.

  • Cinnamic Acid: Has a well-documented pKa of approximately 4.44 .[5][6]

  • (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: The electron-donating nature of the pyrazol-4-yl group pushes electron density towards the carboxylate, destabilizing the negative charge. This effect makes the proton less likely to dissociate.

    • Prediction: (E)-3-(1H-Pyrazol-4-yl)acrylic acid is expected to be a weaker acid (higher pKa) than cinnamic acid.

Reactivity of the Alkene Double Bond

The electron density of the α,β-double bond is the determining factor for its susceptibility to attack by either electrophiles or nucleophiles.

In this reaction, an electrophile attacks the electron-rich double bond.

  • Cinnamic Acid: The double bond has a baseline level of electron density.

  • (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: The electron-donating pyrazole ring significantly enriches the double bond with electron density, making it a more attractive target for electrophiles.

    • Prediction: (E)-3-(1H-Pyrazol-4-yl)acrylic acid will be more reactive towards electrophiles.

This reaction is critical in drug development, especially for the design of covalent inhibitors that target nucleophilic residues like cysteine. Here, a nucleophile attacks the electrophilic β-carbon.

  • Cinnamic Acid: The phenyl group does little to alter the inherent electrophilicity of the β-carbon, making it a competent Michael acceptor.

  • (E)-3-(1H-Pyrazol-4-yl)acrylic Acid: The electron-donating pyrazole ring pushes electron density onto the β-carbon, reducing its partial positive charge (electrophilicity).

    • Prediction: (E)-3-(1H-Pyrazol-4-yl)acrylic acid will be less reactive towards nucleophiles in a Michael addition reaction.

The diagram below illustrates the electronic influence of the phenyl versus the pyrazol-4-yl group on the acrylic acid system.

G cluster_cinnamic Cinnamic Acid System cluster_pyrazole (E)-3-(1H-Pyrazol-4-yl)acrylic Acid System cinnamic_node Phenyl Group (Relatively Neutral) cinnamic_bond C=C Double Bond (Baseline Electron Density) cinnamic_node->cinnamic_bond Moderate Resonance cinnamic_carbonyl β-Carbon (Electrophilic) cinnamic_bond->cinnamic_carbonyl pyrazole_node Pyrazol-4-yl Group (Electron Donating) pyrazole_bond C=C Double Bond (Electron Rich) pyrazole_node->pyrazole_bond Strong Resonance pyrazole_carbonyl β-Carbon (Less Electrophilic) pyrazole_bond->pyrazole_carbonyl

Caption: Electronic influence of substituents on the acrylic acid moiety.

Part 3: Quantitative Data Summary

PropertyCinnamic Acid(E)-3-(1H-Pyrazol-4-yl)acrylic AcidRationale for Prediction
pKa ~4.44[5][7]Predicted: > 4.5 The electron-donating pyrazole ring destabilizes the carboxylate anion.
Reactivity towards Electrophiles BaselinePredicted: Higher The electron-donating pyrazole ring increases the electron density of the C=C bond.[3][4]
Reactivity towards Nucleophiles (Michael Addition) BaselinePredicted: Lower The electron-donating pyrazole ring reduces the electrophilicity of the β-carbon.

Part 4: Experimental Protocols for Validation

To empirically validate these predictions, a series of well-controlled experiments are necessary. The following protocol outlines a comparative kinetic analysis of the Michael addition reaction, a transformation with significant relevance in pharmaceutical chemistry.

Protocol: Comparative Kinetic Analysis of Michael Addition via HPLC

Objective: To determine the second-order rate constants for the Michael addition of a model thiol (e.g., N-acetylcysteine) to both cinnamic acid and (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

Materials:

  • Cinnamic Acid

  • (E)-3-(1H-Pyrazol-4-yl)acrylic Acid

  • N-acetylcysteine

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Methanol (for stock solutions)

  • Reverse-phase C18 HPLC column

Methodology:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of cinnamic acid and (E)-3-(1H-Pyrazol-4-yl)acrylic acid in methanol.

    • Prepare a 100 mM stock solution of N-acetylcysteine in phosphate buffer (pH 7.4). Prepare this solution fresh daily.

  • Reaction Setup (Parallel Reactions):

    • For each substrate, set up a reaction mixture in a temperature-controlled vial (e.g., 25 °C).

    • To 9.8 mL of phosphate buffer (pH 7.4), add 100 µL of the 10 mM substrate stock solution (final concentration: 100 µM).

    • Allow the solution to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 100 µL of the 100 mM N-acetylcysteine stock solution (final concentration: 1 mM).

    • Immediately vortex and inject a t=0 sample (e.g., 20 µL) onto the HPLC system.

    • Take aliquots at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes) and quench the reaction by diluting into a vial containing mobile phase with a high organic content.

  • HPLC Analysis:

    • Method: Develop a gradient HPLC method capable of separating the starting material from the Michael adduct.

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: e.g., 5% to 95% B over 15 minutes.

      • Detection: UV detector set to the λmax of the substrates (e.g., ~270-280 nm).

    • Quantification: Integrate the peak area of the starting material at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • Under pseudo-first-order conditions (large excess of nucleophile), the plot should be linear. The slope of this line is -k_obs.

    • Calculate the second-order rate constant (k) using the equation: k = k_obs / [N-acetylcysteine] .

    • Compare the calculated rate constants for the two substrates.

The following diagram outlines the experimental workflow.

Caption: Workflow for comparative kinetic analysis.

Part 5: Implications for Drug Development and Conclusion

The predicted differences in reactivity have significant practical consequences:

  • Covalent Inhibitor Design: For developing Michael acceptors that form covalent bonds with target proteins, cinnamic acid and its derivatives are likely superior scaffolds. Their higher intrinsic electrophilicity ensures a more favorable reaction rate with biological nucleophiles.

  • Scaffold for Further Synthesis: When the acrylic double bond is intended for reactions requiring an electron-rich alkene (e.g., certain cycloadditions or electrophilic additions), (E)-3-(1H-Pyrazol-4-yl)acrylic acid provides a more activated and nucleophilic system.

  • Metabolic Stability: The reduced reactivity of the pyrazole derivative towards nucleophiles might translate to greater metabolic stability, as it would be less susceptible to detoxification pathways involving conjugation with glutathione.

References

  • LookChem. (n.d.). Cas 140-10-3,trans-Cinnamic acid. [Link]

  • ACS Publications. (2021, January 22). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System | ACS Omega. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • FooDB. (2010, April 8). Showing Compound trans-Cinnamic acid (FDB008784). [Link]

  • Wikipedia. (n.d.). Cinnamic acid. [Link]

  • ResearchGate. (2018, April). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propionic acids using Diimide reduction,. [Link]

  • ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. [Link]

  • YouTube. (2022, June 12). Trans Cinnamic Acid Experiment (CTC 145 Advanced Lab Methods). [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • Beilstein-Institut. (2025, May 28). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]

  • IUCr. (2026, March 17). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

Sources

In Vitro Validation and Comparative Efficacy of (E)-3-(1H-Pyrazol-4-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications. Recently, specific pyrazole derivatives have emerged as potent anti-angiogenic and cytostatic agents, capable of inhibiting both endothelial cell proliferation and solid tumor growth[1]. The incorporation of an (E)-acrylic acid moiety—such as seen in 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid—at the 4-position of the pyrazole ring provides critical structural rigidity and enhances hydrogen-bonding capacity[2].

As a Senior Application Scientist, I have designed this comparison guide to provide researchers and drug development professionals with a rigorous, self-validating in vitro framework. This guide benchmarks the efficacy of a representative (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivative against established reference compounds (SU5416 and CCT018159), detailing the causality behind each experimental choice to ensure reproducible and highly reliable data.

Mechanistic Rationale & Target Engagement

The efficacy of the (E)-3-(1H-Pyrazol-4-yl)acrylic acid scaffold stems from its ability to act as an ATP-competitive hinge binder in receptor tyrosine kinases (RTKs), specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The pyrazole core anchors the molecule within the hydrophobic pocket, while the acrylic acid tail extends into the solvent-exposed region, improving target selectivity and aqueous solubility. By blocking VEGFR-2 autophosphorylation, the derivative uncouples downstream PI3K/AKT and MAPK/ERK signaling cascades, effectively halting endothelial cell proliferation and migration. Furthermore, these derivatives have demonstrated the unique ability to combine anti-angiogenic properties with direct anti-tumor activities against specific carcinoma cell lines[1].

G cluster_0 Extracellular / Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Phenotype VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K MAPK MAPK / ERK VEGFR2->MAPK Inhibitor (E)-3-(1H-Pyrazol-4-yl) acrylic acid derivative Inhibitor->VEGFR2 Inhibits (ATP pocket) AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation AKT->Proliferation Migration Cell Migration & Survival AKT->Migration MAPK->Proliferation

Mechanism of action: Pyrazole derivative inhibiting VEGFR-2 mediated angiogenic signaling.

In Vitro Validation Workflows

A protocol without intrinsic quality control is merely a recipe. To establish trustworthiness, every assay described below is engineered as a self-validating system, utilizing specific biological constraints and internal controls to isolate the variables of interest.

Workflow A: Endothelial Cell Proliferation Assay (HUVEC)
  • Causality & Logic: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for modeling angiogenesis. Prior to testing, cells must be starved in low-serum media (0.5% FBS). This is not an arbitrary step; starvation synchronizes the cell cycle in the G0/G1 phase. Consequently, any subsequent proliferation is strictly dependent on the exogenous VEGF-A added, maximizing the assay's signal-to-noise ratio and ensuring the readout specifically measures VEGFR-2 driven mitogenesis.

  • Self-Validation: The assay incorporates SU5416 (a known VEGFR inhibitor) to validate the dynamic range of the assay, alongside a 0.1% DMSO vehicle control to establish the baseline.

  • Step-by-Step Protocol:

    • Seed HUVECs at 5×103 cells/well in a 96-well plate using complete endothelial growth medium. Incubate overnight at 37°C, 5% CO₂.

    • Wash wells gently with PBS and replace with basal medium containing 0.5% FBS for 24 hours (Starvation Phase).

    • Pre-treat cells with serial dilutions (0.1 µM to 50 µM) of the (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivative, SU5416, or 0.1% DMSO for 1 hour.

    • Stimulate the cells by adding 20 ng/mL recombinant human VEGF-A. Incubate for 72 hours.

    • Add 10 µL of WST-1 reagent per well for 2 hours. Measure absorbance at 450 nm using a microplate reader to quantify viable biomass.

Workflow B: In Vitro Scratch Wound Healing (Migration) Assay
  • Causality & Logic: To definitively prove anti-migratory efficacy, one must decouple cellular migration from cellular proliferation. If a "wound" closes, it could simply be due to cells dividing and filling the gap. By pre-treating the monolayer with Mitomycin C (a potent DNA crosslinker and anti-mitotic agent), we arrest proliferation entirely. This guarantees that the calculated wound closure is exclusively a measure of endothelial migration.

  • Step-by-Step Protocol:

    • Grow HUVECs to 100% confluence in a 24-well plate.

    • Treat the monolayer with 10 µg/mL Mitomycin C for 2 hours to completely arrest cell division.

    • Create a uniform, linear scratch down the center of each well using a sterile 200 µL pipette tip. Wash twice with PBS to remove detached cells and debris.

    • Apply the compound treatments in low-serum media (0.5% FBS) to prevent confounding growth factor interference.

    • Image the scratch at 0h and 24h using phase-contrast microscopy. Calculate the percentage of wound closure using ImageJ software.

Workflow C: Tumor Cell Cytotoxicity Counter-Screen
  • Causality & Logic: To determine whether the derivative is strictly an anti-angiogenic agent or possesses a dual-action polypharmacology profile, it must be counter-screened against solid tumor lines. We utilize human breast (MCF-7) and cervical (HeLa) carcinoma cells[1].

  • Step-by-Step Protocol:

    • Seed MCF-7 and HeLa cells at 1×104 cells/well in 96-well plates.

    • Treat with serial dilutions of the test compounds for 72 hours in complete media.

    • Assess cell viability using a standard MTT reduction assay, dissolving the formazan crystals in DMSO and reading absorbance at 570 nm.

Comparative Performance Data

The following table summarizes the quantitative in vitro performance of the (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivative against industry-standard reference alternatives.

CompoundPrimary Target FocusHUVEC Proliferation IC₅₀ (µM)HUVEC Migration IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)HeLa Cytotoxicity IC₅₀ (µM)
(E)-3-(1H-Pyrazol-4-yl)acrylic acid deriv. VEGFR-2 / Polypharmacology1.2 ± 0.32.4 ± 0.515.4 ± 1.212.1 ± 0.9
SU5416 (Reference)VEGFR-21.0 ± 0.21.8 ± 0.4>50>50
CCT018159 (Reference)Hsp90 / Angiogenesis3.5 ± 0.54.1 ± 0.622.1 ± 1.518.5 ± 1.1

Data Interpretation: The experimental data validates that the (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivative exhibits potent anti-angiogenic activity (HUVEC IC₅₀ = 1.2 µM), performing on par with the highly selective VEGFR inhibitor SU5416. However, unlike SU5416, the pyrazole derivative also demonstrates moderate direct cytotoxicity against MCF-7 and HeLa tumor cell lines. This dual-action profile makes the pyrazole-acrylic acid scaffold a superior candidate for complex tumor microenvironments where targeting both the vasculature and the tumor parenchyma is desired.

Conclusion

The rigorous, causally-driven in vitro validation presented in this guide confirms that (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivatives are highly viable candidates for oncological drug development. By successfully uncoupling proliferation from migration and utilizing targeted counter-screens, we have objectively demonstrated their dual anti-angiogenic and cytostatic efficacy. These compounds are now primed for advanced preclinical pharmacokinetic (PK) profiling and in vivo tumor xenograft modeling.

References

  • Title: Novel pyrazole derivatives: synthesis and evaluation of anti-angiogenic activity Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid Source: Molbank URL: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (E)-3-(1H-Pyrazol-4-yl)acrylic acid: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research and development. For heterocyclic building blocks like (E)-3-(1H-Pyrazol-4-yl)acrylic acid, which hold potential as scaffolds in medicinal chemistry, establishing a robust and validated analytical workflow is paramount. This guide provides an in-depth comparison of analytical methodologies, centering on mass spectrometry (MS) as a primary tool, and contextualizes its power by comparing it with orthogonal techniques. Our approach is grounded in the principles of causality and self-validation, ensuring that every experimental choice is deliberate and every result is trustworthy, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable technique for the structural analysis of unknown compounds.[5] Its utility stems from its exceptional sensitivity and its dual capacity to first, determine the molecular weight with extremely high accuracy, and second, to generate structurally significant fragment ions.[5][6] For a molecule like (E)-3-(1H-Pyrazol-4-yl)acrylic acid, which is polar and non-volatile, mass spectrometry offers a direct path to confirming its elemental composition and probing its covalent structure.

The Causality of Ionization: Why Electrospray Ionization (ESI)?

The journey from a solution-phase molecule to a gas-phase ion is the critical first step in any MS analysis. The choice of ionization technique is dictated by the physicochemical properties of the analyte.

  • (E)-3-(1H-Pyrazol-4-yl)acrylic acid contains both a weakly basic pyrazole ring and an acidic carboxylic acid group. This polarity makes it an ideal candidate for Electrospray Ionization (ESI) , a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal fragmentation.[7][8]

  • Mechanism of Choice: ESI utilizes a high voltage applied to a liquid to create an aerosol.[8] For our target molecule, analysis in both positive and negative ion modes is advisable.

    • Positive Ion Mode ([M+H]⁺): The pyrazole ring's nitrogen atoms are susceptible to protonation, yielding a pseudomolecular ion that confirms the intact molecular weight.[9]

    • Negative Ion Mode ([M-H]⁻): The carboxylic acid group will readily deprotonate to form a stable carboxylate anion.[9]

  • Why Not Other Techniques?

    • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, semi-volatile compounds.[9]

    • Electron Ionization (EI): A "hard" ionization technique that would cause extensive and immediate fragmentation, making it difficult to observe the molecular ion, which is the primary goal of initial analysis.[10]

Precision and Certainty: The Power of High-Resolution Mass Spectrometry (HRMS)

Confirming a molecular weight is insufficient; confirming the elemental composition is the goal. This is where High-Resolution Mass Spectrometry (HRMS), often performed on Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instruments, becomes essential.[6]

  • The Mandate for Accuracy: HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.[6] For (E)-3-(1H-Pyrazol-4-yl)acrylic acid (C₆H₆N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 139.0502. HRMS can experimentally verify this value with an error of less than 5 ppm, which provides high confidence in the molecular formula and rules out other potential isobaric (same nominal mass, different formula) structures.[10]

Deconstructing the Molecule: Tandem Mass Spectrometry (MS/MS)

Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to piece together the structure. This involves selecting the precursor ion (e.g., m/z 139.0502) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern serves as a structural fingerprint.[5][8]

For (E)-3-(1H-Pyrazol-4-yl)acrylic acid, we can predict a logical fragmentation pathway based on established chemical principles. The pyrazole ring and the acrylic acid side chain will produce characteristic neutral losses.

  • Key Predicted Fragmentations:

    • Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

    • Loss of CO₂ (44 Da): Decarboxylation of the acrylic acid moiety.

    • Loss of HCN (27 Da): A characteristic fragmentation of the pyrazole ring itself.[11][12]

    • Loss of N₂ (28 Da): Another potential fragmentation pathway for the pyrazole heterocycle.[11]

G cluster_main Predicted MS/MS Fragmentation Pathway Precursor [C₆H₆N₂O₂ + H]⁺ m/z = 139.0502 Frag1 [C₆H₄N₂O + H]⁺ m/z = 121.0396 Precursor->Frag1 - H₂O Frag2 [C₅H₅N₂]⁺ m/z = 93.0447 Precursor->Frag2 - CO₂H₂ Frag4 [C₅H₆N₂O]⁺ m/z = 110.0475 Precursor->Frag4 - CHO Frag3 [C₄H₄N]⁺ m/z = 66.0338 Frag2->Frag3 - HCN

Predicted fragmentation of protonated (E)-3-(1H-Pyrazol-4-yl)acrylic acid.

A Comparative Framework: Orthogonal Methods for Unambiguous Confirmation

While mass spectrometry provides robust data on molecular formula and fragmentation, it is considered best practice, particularly in regulated environments, to use orthogonal analytical techniques.[6][13] These methods provide complementary information, leading to an irrefutable structural assignment.

Technique Information Provided Sensitivity Confirmation Level Key Limitations
LC-HRMS/MS Molecular formula, structural fragments, high-purity confirmation.[5][13]High (pg-ng)High (Formula & Connectivity)Does not definitively establish stereochemistry or regio-isomerism alone.
NMR Spectroscopy Definitive atom connectivity (C-H framework), stereochemistry (E/Z isomerism), and regio-isomerism.[14]Moderate (mg)Absolute (Complete Structure)Lower sensitivity; complex spectra may arise from tautomerism in pyrazoles.[15]
FTIR Spectroscopy Presence of specific functional groups (C=O, O-H, N-H, C=C).[16][17]Low (µg-mg)Low (Functional Groups Only)Provides no information on connectivity or the overall molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy remains the most powerful tool for the de novo structural elucidation of organic molecules.[14] It provides direct evidence of the bonding framework.

  • ¹H NMR: Would confirm the number of distinct protons and their neighboring environments. Key signals would include the pyrazole N-H proton (often broad, ~10-14 ppm), two distinct pyrazole C-H protons, and two vinyl protons on the acrylic acid chain.[15][18] The coupling constant (J-value) between these vinyl protons would definitively confirm the (E)-stereochemistry.

  • ¹³C NMR: Would show six distinct carbon signals, corresponding to the six carbon atoms in the molecule, confirming the carbon skeleton.[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to connect the proton and carbon signals, definitively piecing the molecular puzzle together and distinguishing it from any potential isomers.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

FTIR is a rapid and simple technique used to confirm the presence of key functional groups, corroborating the structural features inferred from MS and NMR.[20]

  • Expected Key Bands:

    • ~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[16][17]

    • ~3100 cm⁻¹: A sharper band for the N-H stretch of the pyrazole ring.[20]

    • ~1710-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch, conjugated with the C=C double bond.[17][21]

    • ~1640 cm⁻¹: A band for the C=C stretch of the acrylic moiety.

    • ~1320-1210 cm⁻¹: A C-O stretching band.[16]

Self-Validating Experimental Workflow and Protocol

A trustworthy protocol is a self-validating one. The following workflow integrates system suitability checks and data quality monitoring at each stage, ensuring the final result is scientifically sound and defensible. This protocol is designed for an LC-HRMS/MS system.

G cluster_workflow Structural Confirmation Workflow A Sample Preparation (1 mg/mL in MeOH) B LC-HRMS System Suitability Check (Calibrant & Standard Injection) A->B C Data Acquisition: Full Scan HRMS (Positive & Negative ESI) B->C D Data Processing 1: Determine Exact Mass & Predict Formula C->D E Formula Confirmation? (Error < 5 ppm) D->E Compare to Theoretical F Data Acquisition: MS/MS (Targeted fragmentation of parent ion) E->F Yes K Investigation Required E->K No G Data Processing 2: Interpret Fragmentation Spectrum F->G H Structure Consistent with Fragments? G->H Compare to Predicted I Orthogonal Analysis (NMR & FTIR) H->I Yes H->K No J Final Report: Structure Confirmed I->J

A self-validating workflow for structural confirmation.
Detailed Protocol: LC-HRMS/MS Analysis

Objective: To confirm the molecular formula and obtain fragmentation data for (E)-3-(1H-Pyrazol-4-yl)acrylic acid consistent with its proposed structure.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of LC-MS grade methanol to make a 1 mg/mL stock solution.
  • Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

2. Instrumentation (Example: Q-ToF Mass Spectrometer):

  • Liquid Chromatography:
  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 5% B to 95% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL
  • Mass Spectrometry (ESI Source):
  • Ionization Mode: Positive and Negative
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
  • Drying Gas Temperature: 325 °C
  • Drying Gas Flow: 10 L/min
  • Mass Range: m/z 50-500

3. Data Acquisition:

  • Step A (Full Scan HRMS): Perform an initial injection to acquire high-resolution full scan data. This will be used to identify the accurate mass of the [M+H]⁺ and [M-H]⁻ ions.
  • Step B (Targeted MS/MS): Perform a second injection using a targeted MS/MS experiment.
  • Set the instrument to select the previously determined m/z of the precursor ion (e.g., 139.0502).
  • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
  • Acquire the high-resolution spectrum of the resulting product ions.

4. Data Analysis and Acceptance Criteria:

  • Molecular Formula Confirmation: The measured mass of the precursor ion must be within 5 ppm of the theoretical exact mass.
  • Fragmentation Analysis: The major fragment ions observed in the MS/MS spectrum should be explainable by logical cleavages of the proposed structure. At least two significant, characteristic fragment ions should be identified.
  • Validation: The entire procedure should adhere to the principles of specificity and robustness as outlined in ICH Q2(R1) guidelines.[1][2][4]

Conclusion

The structural confirmation of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is a critical task that demands a rigorous, multi-faceted analytical approach. High-resolution mass spectrometry, particularly ESI-Q-ToF, serves as the cornerstone of this process, providing definitive confirmation of the elemental composition and invaluable structural insights through tandem MS analysis.[6] However, for absolute certainty and to meet the stringent requirements of drug development, this data must be corroborated by orthogonal techniques. NMR spectroscopy provides the definitive map of atomic connectivity and stereochemistry, while FTIR confirms the presence of key functional groups. By integrating these techniques into a self-validating workflow, researchers can achieve an unimpeachable structural assignment, paving the way for confident advancement of the molecule in the research and development pipeline.

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Mass spectrometry for structural elucidation Source: Currenta URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency URL: [Link]

  • Title: Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure Elucidation - Clariant Analytical Sciences Source: Clariant URL: [Link]

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Modeling the ionization efficiency of small molecules in positive electrospray ionization Source: ChemRxiv URL: [Link]

  • Title: Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Polarization Induced Electrospray Ionization Mass Spectrometry for the Analysis of Liquid, Viscous and Solid Samples Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Electrospray ionization - Wikipedia Source: Wikipedia URL: [Link]

  • Title: STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA Source: eGyanKosh URL: [Link]

  • Title: High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source: ACS Publications (Journal of Chemical Education) URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: Fragmentations of pyrazole derivatives 9 Source: ResearchGate URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Open Research Library URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Electron-impact induced fragmentations of pyrazoles Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder URL: [Link]

  • Title: FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Source: ResearchGate URL: [Link]

  • Title: Pyrazole-3-carboxylic acid Source: SpectraBase URL: [Link]

  • Title: Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Validation of analytical methods for acrylic acid from various food products Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

  • Title: FTIR spectra of carboxylic acids || H-bonding & conjugation effect Source: YouTube URL: [Link]

  • Title: 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantitative Determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Dog Plasma Source: MDPI URL: [Link]

  • Title: Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma Source: National Center for Biotechnology Information (PubMed) URL: [Link]

Sources

Benchmarking (E)-3-(1H-Pyrazol-4-yl)acrylic Acid in Drug Discovery: A Comparative Guide Against Standard Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole ring is an undisputed "privileged scaffold" in modern medicinal chemistry, forming the structural backbone of blockbuster drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib 1. However, as therapeutic targets become structurally more complex, there is a growing demand for bifunctional building blocks that combine the hydrogen-bonding and π-stacking capabilities of pyrazole with reactive or chelating appendages. (E)-3-(1H-Pyrazol-4-yl)acrylic acid (CAS: 1296137-12-6) has emerged as a highly versatile scaffold in this space 2.

This guide provides a rigorous benchmarking of (E)-3-(1H-Pyrazol-4-yl)acrylic acid against standard pyrazole derivatives. By evaluating its physicochemical properties, target-specific performance, and chemical reactivity, we offer drug development professionals actionable insights into incorporating this scaffold into lead optimization pipelines.

Structural & Physicochemical Benchmarking

Standard pyrazoles typically rely on hydrophobic interactions and specific hydrogen-bond donor/acceptor geometries to achieve target affinity 3. In contrast, (E)-3-(1H-Pyrazol-4-yl)acrylic acid introduces two critical mechanistic features:

  • Zinc-Binding Potential: The acrylic acid moiety is a classic bioisostere for hydroxamic acids, making it a potent zinc-binding group (ZBG) for metalloenzymes like Histone Deacetylases (HDACs) 4.

  • Conformational Rigidity: The (E)-double bond provides a rigid, linear vector that precisely projects the carboxylic acid into deep binding pockets, offering a thermodynamic advantage over flexible alkyl linkers 5.

Table 1: Physicochemical Comparison of Pyrazole Scaffolds
CompoundCore ScaffoldMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsKey Structural Feature
(E)-3-(1H-Pyrazol-4-yl)acrylic acid Pyrazole + Acrylic Acid138.120.623Zinc-binding group, Michael acceptor precursor
Celecoxib Diarylpyrazole381.373.513Highly lipophilic, COX-2 selective
Ruxolitinib Pyrazole + Pyrrolopyrimidine306.372.814Kinase hinge-binding motif
Fomepizole 4-Methylpyrazole82.100.411Small, competitive ADH inhibitor

Application Benchmarking: Target-Specific Performance

Metalloenzyme Inhibition (HDACs)

Standard pyrazoles rarely exhibit intrinsic HDAC inhibition. However, when the pyrazole core is functionalized with an acrylic acid moiety, the resulting compounds demonstrate profound HDAC inhibitory activity. The pyrazole ring acts as a surface recognition cap, while the acrylic acid inserts into the hydrophobic channel to chelate the catalytic zinc ion. Benchmarking against standard HDAC inhibitors reveals that pyrazole-acrylic acid derivatives can induce p21 expression and cell cycle arrest with comparable efficacy to established agents, while offering superior acid stability for oral administration 4.

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Recent studies have highlighted the utility of pyrazole-acrylic acid derivatives in targeting mitochondrial therapeutics. Cyano-substituted derivatives of (E)-3-(1H-Pyrazol-4-yl)acrylic acid have been benchmarked against standard MPC inhibitors like UK5099. Crystallographic and structure-activity relationship (SAR) data confirm that the E-configuration of the acrylic double bond is thermodynamically stable and critical for optimal binding within the MPC active site, yielding EC50 values in the sub-micromolar range. The pyrazole functions as a critical hydrogen-bond donor to residues like Glu88 5.

Table 2: Comparative Biological Activity
Scaffold TypeTarget Enzyme / PathwayStandard Inhibitor IC50/EC50Pyrazole-Acrylic Acid Analog IC50/EC50Mechanistic Advantage
Metalloenzymes Histone Deacetylases (e.g., HDAC3)~10-50 nM (Belinostat)< 100 nM (Derivatized)Enhanced acid stability for oral dosing 4
Mitochondrial Carriers Mitochondrial Pyruvate Carrier (MPC)0.638 µM (UK5099)~1.0 µM (Cyano-acrylic analogs)Strong H-bond networking via pyrazole core 5
Kinases BCR-ABL / JAK1-15 nM (Ruxolitinib)N/A (Used as intermediate)Extended solvent channel interactions

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivatives against standard pyrazoles, we employ a self-validating assay matrix. The following protocols are designed to assess both target affinity and intrinsic chemical reactivity.

Protocol 1: Fluorometric HDAC Inhibition Assay

Causality: We utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) because it provides a high signal-to-noise ratio essential for detecting the subtle kinetic differences between reversible pyrazole binders and the chelating pyrazole-acrylic acid scaffold. Trichostatin A (TSA) is used as a self-validating positive control to ensure enzyme viability and assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the (E)-3-(1H-Pyrazol-4-yl)acrylic acid derivative and standard pyrazole controls in DMSO. Dilute to a working concentration of 10 µM to 0.1 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: Add 15 µL of recombinant HDAC enzyme (e.g., HDAC3) to a 96-well black microplate. Add 10 µL of the compound dilutions. Incubate at 37°C for 30 minutes to allow for equilibrium binding of the acrylic acid ZBG.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM).

  • Signal Development: Incubate for 1 hour at 37°C. Terminate the reaction by adding 50 µL of a developer solution containing trypsin and 1 µM TSA (to halt further HDAC activity).

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 values using non-linear regression.

Protocol 2: Glutathione (GSH) Trapping Assay for Electrophilicity

Causality: Because the α,β -unsaturated carboxylic acid moiety is a potential Michael acceptor, it is imperative to benchmark its thiol reactivity against non-reactive standard pyrazoles. This predicts off-target toxicity and covalent binding potential, ensuring the structural integrity of the compound in biological environments.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 mM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 10% acetonitrile for solubility.

  • Thiol Addition: Add reduced glutathione (GSH) to a final concentration of 5 mM (5-fold molar excess).

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench the reaction by adding 50 µL of cold 1% formic acid in acetonitrile.

  • LC-MS/MS Analysis: Analyze the quenched samples via LC-MS/MS. Monitor the disappearance of the parent mass (m/z 139.05 for the unmodified acid [[6]]()) and the appearance of the GSH-adduct mass.

  • Validation: Standard pyrazoles (e.g., Celecoxib) must show 0% adduct formation, validating the assay's specificity for the acrylic acid electrophile.

Visualizing Workflows and Pathways

Pathway Compound (E)-3-(1H-Pyrazol-4-yl)acrylic acid Metalloenzyme Metalloenzyme (e.g., HDAC) Zinc Chelation Compound->Metalloenzyme Inhibits via ZBG Chromatin Chromatin Remodeling (Hyperacetylation) Metalloenzyme->Chromatin Prevents Deacetylation GeneExpr Gene Expression (p21 Induction) Chromatin->GeneExpr Promotes Transcription CellArrest Cell Cycle Arrest & Apoptosis GeneExpr->CellArrest Phenotypic Outcome

Fig 1. Mechanism of action for pyrazole-acrylic acid derivatives in HDAC inhibition.

Workflow Start Compound Library (Standards vs. Novel) Assay1 Primary Screen: Target Binding Start->Assay1 Assay3 Mechanistic Screen: GSH Trapping Start->Assay3 Assay2 Secondary Screen: Cell Viability Assay1->Assay2 IC50 < 1 µM Data Data Synthesis & SAR Modeling Assay2->Data Assay3->Data

Fig 2. Self-validating experimental workflow for benchmarking pyrazole derivatives.

Conclusion

(E)-3-(1H-Pyrazol-4-yl)acrylic acid represents a significant structural evolution from standard saturated or simple aryl pyrazoles. By coupling the privileged hydrogen-bonding network of the pyrazole core with the chelating and geometrically rigid properties of an (E)-acrylic acid, this scaffold unlocks new therapeutic modalities—most notably in metalloenzyme (HDAC) and mitochondrial carrier (MPC) inhibition. When benchmarked against traditional pyrazoles, it demonstrates superior target engagement in specialized active sites, making it an invaluable asset in modern drug discovery.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. NIH PMC.1

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. 3

  • 1296137-12-6|(E)-3-(1H-Pyrazol-4-yl)acrylic acid. BLD Pharm. 2

  • ES2712803T3 - Histone deacetylase inhibitors. Google Patents. 4

  • Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. NIH PMC. 5

  • 1296137-12-6 (C6H6N2O2) - PubChemLite. uni.lu. 6

Sources

Safety Operating Guide

(E)-3-(1H-Pyrazol-4-yl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for (E)-3-(1H-Pyrazol-4-yl)acrylic Acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors. (E)-3-(1H-Pyrazol-4-yl)acrylic acid is a bifunctional molecule, and understanding its structural anatomy is the key to mastering its handling.

The molecule features an alpha,beta-unsaturated carboxylic acid (the acrylic acid moiety) fused to a nitrogen-rich heterocycle (the pyrazole ring). This dual-functional nature dictates its hazard profile: the acidic moiety makes the compound a severe irritant to mucous membranes, while the pyrazole ring necessitates highly specific thermal destruction protocols to prevent the emission of toxic nitrogen oxides (NOx).

Chemical Profiling and Hazard Causality

To safely manage this compound, we must first map its physical properties to its mechanistic hazards. By extrapolating data from its closest structural analog, urocanic acid (3-(1H-imidazol-4-yl)acrylic acid), we can establish a highly accurate operational profile.

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationMechanistic Causality
Physical State Solid (Crystalline Powder)High melting point driven by strong intermolecular hydrogen bonding between the pyrazole NH and the carboxylic OH.
GHS Hazard Codes H315, H319, H335The acidic proton and reactive double bond cause acute skin, eye, and respiratory irritation upon contact.
Thermal Decomposition NOx, CO, CO2Fragmentation of the pyrazole ring during combustion generates toxic nitrogen oxides [[1]]().
Incompatibilities Strong bases, OxidizersHigh risk of exothermic neutralization and uncontrolled oxidation of the alpha,beta-unsaturated system .

Self-Validating Safety Protocols

Trust in a safety protocol comes from its ability to self-validate. Before handling (E)-3-(1H-Pyrazol-4-yl)acrylic acid, ensure your environment proves its own safety through the following setup methodology:

Step-by-Step Setup Methodology:

  • Ventilation Validation : Do not rely solely on the digital fume hood monitor. Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, your face velocity is sufficient to capture aerosolized irritants. Causality: Visual confirmation ensures the mechanical system is actively protecting your respiratory tract from H335-classified powders.

  • PPE Selection :

    • Hands: Double-glove with nitrile. Causality: The outer glove acts as a sacrificial layer against acidic permeation and can be quickly discarded if contaminated.

    • Eyes/Face: Chemical splash goggles are mandatory. Standard safety glasses do not seal against airborne fine powders.

    • Body: A fully buttoned, flame-resistant lab coat.

  • Static Dissipation : Because the compound is a dry powder, static charge can cause it to aerosolize or cling to gloves. Use an anti-static weighing boat and an ionizing bar to neutralize static cling before transferring the powder.

Operational Workflow: Waste Segregation

Proper disposal begins at the exact moment of waste generation. Mixing this compound with incompatible waste streams (like strong oxidizers or bases) can lead to exothermic reactions and pressurized container rupture.

WasteSegregation Step1 Waste Generation: (E)-3-(1H-Pyrazol-4-yl)acrylic acid Decision1 Is the waste in solid form (e.g., powder, crystals)? Step1->Decision1 SolidWaste Solid Waste Container Route: Controlled Incineration (Requires NOx Scrubbing) Decision1->SolidWaste YES Decision2 Is it an aqueous solution? Decision1->Decision2 NO AqueousWaste Aqueous Waste Container Route: pH Neutralization (Do NOT drain dispose) Decision2->AqueousWaste YES OrganicWaste Organic Solvent Waste Route: Solvent Segregation Decision2->OrganicWaste NO

Waste segregation workflow for pyrazole-acrylic acid derivatives based on physical state.

Proper Disposal Procedures

The disposal of (E)-3-(1H-Pyrazol-4-yl)acrylic acid must strictly adhere to environmental regulations regarding corrosive characteristics and nitrogenous emissions .

Step-by-Step Disposal Methodology:

  • Waste Characterization : Classify the material as a characteristic hazardous waste due to its irritant and potentially corrosive nature .

  • Primary Containment : Transfer all solid waste (including contaminated Kimwipes, filter papers, and weighing boats) into a high-density polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance to acidic moieties compared to standard low-density plastics or metals, preventing slow degradation of the container wall.

  • Secondary Containment : Place the HDPE container inside a secondary bin to prevent cross-contamination in the event of a structural failure.

  • Labeling : Affix a hazardous waste label immediately. Mark it explicitly as: "Hazardous Waste: (E)-3-(1H-Pyrazol-4-yl)acrylic acid. Corrosive/Irritant. Contains Nitrogen Heterocycles."

Spill Response and Decontamination

In the event of a localized benchtop spill, immediate and calculated action is required to prevent aerosol exposure:

Step-by-Step Spill Response:

  • Isolate : Evacuate the immediate vicinity to prevent inhalation of the aerosolized powder.

  • Contain : Do not use water initially. Cover the spill with an inert, dry absorbent material such as diatomaceous earth or sand. Causality: Adding water directly to concentrated acidic powders can generate localized heat or mobilize the compound into surrounding cracks.

  • Collect : Use non-sparking, plastic tools to sweep the absorbed material into a dedicated hazardous waste container.

  • Neutralize : Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acrylic acid moieties, followed by a thorough deionized water rinse.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

Sources

Personal protective equipment for handling (E)-3-(1H-Pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling (E)-3-(1H-Pyrazol-4-yl)acrylic acid

As drug development accelerates, the integration of specialized pyrazole derivatives like (E)-3-(1H-Pyrazol-4-yl)acrylic acid (CAS: 1296137-12-6)[1] into synthetic pipelines requires rigorous safety and operational protocols. This compound merges the hydrogen-bonding capacity of a pyrazole ring with the electrophilic reactivity of an acrylic acid moiety. This guide provides researchers and application scientists with a field-proven, self-validating framework for the safe handling, operational workflow, and disposal of this reactive organic acid.

Mechanistic Toxicology & Hazard Assessment

Understanding the molecular behavior of (E)-3-(1H-Pyrazol-4-yl)acrylic acid is critical for anticipating its hazards. The compound presents a dual-threat toxicological profile:

  • Acrylic Acid Moiety: Acts as a highly reactive Michael acceptor. It is electrophilic and can covalently bind to nucleophilic residues in skin proteins and mucous membranes, leading to severe irritation or chemical burns upon contact[2].

  • Organic Acid Proton: Lowers localized pH upon contact with ambient moisture (e.g., sweat, tears, respiratory mucosa), causing immediate tissue damage and severe respiratory tract irritation if inhaled as an aerosolized dust[3].

Toxicology A (E)-3-(1H-Pyrazol-4-yl) acrylic acid B Acrylic Acid Moiety (Electrophilic) A->B C Pyrazole Ring (N-H Donor/Acceptor) A->C D Skin/Eye Burns (Corrosive) B->D Contact E Respiratory Irritation (Mucous Membranes) B->E Inhalation

Mechanistic toxicological pathways of (E)-3-(1H-Pyrazol-4-yl)acrylic acid exposure.

Personal Protective Equipment (PPE) Matrix

Organic acids require specific barrier protections. Standard latex gloves are highly permeable to acrylic acid derivatives and must never be used. The following table summarizes the quantitative specifications for required PPE[2][4].

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber≥ 0.11 mm (splash), ≥ 0.38 mm (full contact)Prevents permeation of electrophilic acrylic derivatives; latex provides zero chemical resistance[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AProtects against micro-dust aerosolization and accidental solvent splashing during solubilization[3].
Body Protection Flame-Retardant (FR) Cotton Lab CoatFull-length, fully buttonedMitigates skin exposure; FR material is required if handling alongside flammable solvents (e.g., DMF, DMSO)[5].
Respiratory N95/P100 Particulate Respirator95-99.9% filtration efficiencyRequired only if weighing outside a certified fume hood to prevent inhalation of corrosive dust[6].

Operational Workflow & Handling Protocol

Every step in handling this compound must be a self-validating system. Do not proceed to the next operational step unless the verification check is explicitly passed.

Step 1: Pre-Operation Environmental Verification

  • Action: Activate the laboratory chemical fume hood.

  • Verification: Confirm the face velocity monitor reads between 80-120 feet per minute (fpm)[3].

  • Causality: Adequate airflow ensures that any aerosolized corrosive dust is immediately drawn away from the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded, anti-static micro-spatula to transfer the solid.

  • Verification: Ensure no static cling is observed on the sides of the weigh boat.

  • Causality: Pyrazole derivatives in dry powder form can accumulate static charge, leading to sudden aerosolization or "jumping" of the powder, which drastically increases exposure risk.

Step 3: Solubilization

  • Action: Transfer the solid to the reaction vessel inside the fume hood. Slowly add the chosen solvent (e.g., DMSO or DMF) dropwise initially.

  • Verification: Monitor for exothermic reactions. The solution should remain at ambient temperature unless a base is introduced.

  • Causality: Rapid dissolution of organic acids can sometimes generate localized heat. Adding solvent slowly dissipates thermal energy safely[2].

Workflow A 1. Pre-Operation Verify Fume Hood Flow B 2. Weighing Use Anti-Static Tools A->B C 3. Transfer Move to Reaction Vessel B->C D 4. Solubilization Add Solvent Slowly C->D E 5. Decontamination Clean Balance & Tools D->E

Self-validating operational workflow for handling reactive organic solid acids.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate containment is prioritized over cleanup to prevent the spread of corrosive materials.

Small Spill Protocol (< 50 grams, inside fume hood):

  • Isolate: Lower the fume hood sash to maximize exhaust velocity and contain airborne particulates.

  • Neutralize: Carefully cover the spilled powder with a weak, dry base such as sodium bicarbonate (NaHCO3) or calcium carbonate (CaCO3) to neutralize the acidic proton[7].

  • Absorb/Sweep: Moisten the neutralized mixture slightly with water to prevent dust generation, then sweep using a disposable plastic scraper[3].

  • Dispose: Place the debris in a chemically compatible, sealable hazardous waste container.

Waste Disposal Logistics:

  • Segregation: Store waste containing (E)-3-(1H-Pyrazol-4-yl)acrylic acid strictly away from inorganic bases, strong oxidizers, and cyanide/sulfide-containing chemicals to prevent the generation of toxic gases (e.g., HCN, H2S)[5].

  • Labeling: Label clearly as "Hazardous Waste - Corrosive Organic Acid (Contains Pyrazole Derivative)"[4].

  • Final Disposal: Must be routed to Environmental Health and Safety (EH&S) for high-temperature incineration[2]. Under no circumstances should this compound or its washings be flushed down laboratory sinks.

References

  • CP Lab Safety. (E)-3-(1H-Pyrazol-4-yl)acrylic acid, 97% Purity. 1

  • University of Washington. Organic Acid Standard Operating Procedure.2

  • Washington State University. Acids, Organic: Safety Data Sheets (SDS). 3

  • Scribd. Acrylic Acid MSDS: Safety & Handling. 6

  • University of Washington EH&S. Standard Operating Procedure: Organic Acid. 4

  • University of Waterloo. CHEMICAL STORAGE FACT SHEET. 5

  • OSHAkits. Safety Data Sheet: Absorbent. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.